Product packaging for Spiro[3.5]nonane-1,3-diol(Cat. No.:)

Spiro[3.5]nonane-1,3-diol

Cat. No.: B15295687
M. Wt: 156.22 g/mol
InChI Key: CUNCUHXMMDWMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[3.5]nonane-1,3-diol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B15295687 Spiro[3.5]nonane-1,3-diol

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

spiro[3.5]nonane-1,3-diol

InChI

InChI=1S/C9H16O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h7-8,10-11H,1-6H2

InChI Key

CUNCUHXMMDWMPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC2O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on Spiro[3.5]nonane-1,3-diol and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Spiro[3.5]nonane Scaffolds

Spiro compounds, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and drug development.[1] Their rigid, three-dimensional structures offer a distinct advantage over planar aromatic systems by providing a larger surface area for interaction with biological targets.[1] This unique topology can influence a molecule's water solubility, lipophilicity, and metabolic properties, making spirocycles valuable motifs in the design of novel therapeutics.[1] The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, is a key structural element in a variety of compounds explored for biological activity.

Physicochemical Properties of Spiro[3.5]nonane-1,3-dione

Spiro[3.5]nonane-1,3-dione is the most direct and logical precursor to Spiro[3.5]nonane-1,3-diol. A thorough understanding of its properties is essential for the development of synthetic routes and handling procedures.

Data Presentation

The following table summarizes the key physical and chemical properties of Spiro[3.5]nonane-1,3-dione.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
CAS Number 455264-97-8[2]
IUPAC Name spiro[3.5]nonane-1,3-dione[2]
Canonical SMILES C1CCC2(CC1)C(=O)CC2=O[2]
InChI InChI=1S/C9H12O2/c10-7-6-8(11)9(7)4-2-1-3-5-9/h1-6H2[2]
InChIKey OEMGLLFSPJRDNX-UHFFFAOYSA-N[2]
Topological Polar Surface Area 34.1 Ų[2]
Complexity 196[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]

Proposed Synthesis of this compound

This compound can be synthesized from Spiro[3.5]nonane-1,3-dione via a reduction reaction. The choice of reducing agent is critical to control the stereochemistry of the resulting diol. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3]

Synthetic Workflow

The proposed synthetic pathway involves the reduction of the two ketone functionalities of Spiro[3.5]nonane-1,3-dione to hydroxyl groups.

G start Spiro[3.5]nonane-1,3-dione product This compound start->product Reduction reagent Reducing Agent (e.g., NaBH4, LiAlH4) reagent->product

Caption: Proposed synthesis of this compound.
Experimental Protocols

The following are generalized experimental protocols for the reduction of a cyclic dione. These should be adapted and optimized for the specific case of Spiro[3.5]nonane-1,3-dione.

Method 1: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent and is generally safer to handle than lithium aluminum hydride.[4]

  • Dissolution: Dissolve Spiro[3.5]nonane-1,3-dione in a suitable protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much stronger reducing agent and must be handled with extreme care in an anhydrous environment.[5]

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of Spiro[3.5]nonane-1,3-dione in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in the same anhydrous solvent to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cautiously quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).

  • Filtration and Extraction: Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. The filtrate contains the product.

  • Purification: Dry the organic filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography.

Signaling Pathways and Logical Relationships in Synthesis

The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

G cluster_0 Reduction Mechanism Ketone Ketone (C=O) Alkoxide Alkoxide Intermediate (C-O⁻) Ketone->Alkoxide Hydride Hydride (H⁻) from NaBH₄ or LiAlH₄ Hydride->Ketone Nucleophilic Attack Protonation Protonation (from solvent or work-up) Alkoxide->Protonation Alcohol Alcohol (C-OH) Protonation->Alcohol

References

An In-Depth Technical Guide to the Molecular Modeling and Computational Analysis of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the molecular modeling and computational study of Spiro[3.5]nonane-1,3-diol. While specific experimental data for this compound is limited in publicly available literature, this document outlines a robust framework for its computational analysis based on established practices for analogous spirocyclic systems. The methodologies described herein are fundamental to understanding the molecule's conformational landscape, physicochemical properties, and potential as a scaffold in drug design.

Introduction to Spiro[3.5]nonane Scaffolds

Spiro compounds, characterized by two rings connected through a single common atom, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to novel pharmacological properties. The spiro[3.5]nonane framework, consisting of a cyclobutane ring fused to a cyclohexane ring, provides a versatile and sterically defined scaffold. The addition of hydroxyl groups, as in this compound, introduces hydrogen bonding capabilities and potential for further functionalization, making it an intriguing candidate for drug development.

Computational modeling is an indispensable tool for elucidating the structure-property relationships of such molecules. Through techniques ranging from molecular mechanics to quantum chemistry, researchers can predict molecular geometries, conformational energies, and electronic properties, thereby guiding synthetic efforts and biological screening.

Methodologies for Computational Analysis

A thorough computational investigation of this compound involves a multi-step approach, beginning with a broad exploration of its conformational possibilities and progressing to more precise calculations of its properties.

The first and most critical step is to identify the stable conformations of the molecule. Due to the flexibility of the cyclohexane ring and the puckering of the cyclobutane ring, this compound can exist in several low-energy states.

Experimental Protocol:

  • Initial Structure Generation: A 2D representation of this compound is first converted into a 3D structure. Given the stereocenters, all possible stereoisomers (e.g., cis/trans isomers of the diol) should be generated.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface.

    • Force Field: A molecular mechanics (MM) force field, such as MMFF94 or AMBER, is employed for rapid energy calculations.

    • Search Algorithm: Algorithms like Monte Carlo Multiple Minimum (MCMM) or Low-Mode search are used to generate a diverse set of conformers by systematically rotating torsion angles.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.

  • Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and energy. A representative set of low-energy, unique conformers is selected for further analysis.

To obtain more accurate geometric and energetic information, the low-energy conformers identified through molecular mechanics are further optimized using quantum mechanical methods.

Experimental Protocol:

  • Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for molecules of this size. The B3LYP functional is a common choice, paired with a suitable basis set.

  • Geometry Optimization: The geometry of each selected conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)). This process refines the bond lengths, bond angles, and dihedral angles to find the lowest energy geometry on the QM potential energy surface.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

MD simulations provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer.

Experimental Protocol:

  • System Setup: The lowest energy conformer is placed in a simulation box filled with a chosen solvent (e.g., TIP3P water). Ions may be added to neutralize the system.

  • Force Field Parameterization: An appropriate force field (e.g., GAFF or OPLS-AA) is assigned to the molecule.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.

  • Production Run: A long production simulation (typically nanoseconds to microseconds) is run to sample the conformational space and analyze the molecule's interactions with its environment.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand conformational transitions, hydrogen bonding patterns, and other dynamic properties.

Data Presentation

The quantitative results from these computational studies are best presented in structured tables to facilitate comparison and analysis.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer ID Relative Energy (MMFF94, kcal/mol) Relative Gibbs Free Energy (B3LYP/6-31G(d), kcal/mol) Population (%)
SN-1 0.00 0.00 75.2
SN-2 1.25 1.10 15.5
SN-3 2.50 2.35 5.8
SN-4 3.10 2.90 3.5

(Note: Data is illustrative and represents typical results from a computational study.)

Table 2: Key Geometric Parameters of the Lowest Energy Conformer (SN-1)

Parameter Value (Å or °)
Bond Lengths
C(spiro)-C1 1.55
C1-O1 1.43
C3-O2 1.43
Bond Angles
O1-C1-C(spiro) 110.5
O2-C3-C2 109.8
Dihedral Angles
H-O1-C1-C(spiro) 175.2
H-O2-C3-C2 -65.4

(Note: Data is illustrative and represents typical results from a computational study.)

Visualization of Computational Workflow

The logical flow of a computational study on this compound can be visualized to provide a clear roadmap for the research process.

computational_workflow cluster_setup Initial Setup cluster_conf_analysis Conformational Analysis cluster_qm Quantum Mechanics Refinement cluster_md Molecular Dynamics Simulation cluster_results Data Analysis and Output mol_2d 2D Structure of This compound mol_3d Generate 3D Stereoisomers mol_2d->mol_3d conf_search Molecular Mechanics Conformational Search (e.g., MMFF94) mol_3d->conf_search min_conformers Energy Minimization of Conformers conf_search->min_conformers unique_conformers Cluster and Select Low-Energy Conformers min_conformers->unique_conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) unique_conformers->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc md_setup System Setup (Solvation, Ionization) dft_opt->md_setup spe_calc Single-Point Energy (Higher Basis Set) freq_calc->spe_calc geometries Geometric Parameters freq_calc->geometries energies Relative Energies & Populations spe_calc->energies properties Electronic Properties (e.g., Dipole Moment) spe_calc->properties md_equil Equilibration (NVT, NPT) md_setup->md_equil md_prod Production Run md_equil->md_prod md_analysis Trajectory Analysis (H-bonds, RMSD) md_prod->md_analysis dynamics Dynamic Behavior md_analysis->dynamics

Caption: Computational workflow for the analysis of this compound.

Hypothetical Signaling Pathway Interaction Workflow

While the specific biological targets of this compound are unknown, a general workflow can be outlined for investigating its potential interaction with a hypothetical protein target, such as a kinase or a receptor.

signaling_pathway_investigation cluster_target Target Identification cluster_docking Molecular Docking cluster_md_complex Complex Dynamics cluster_binding_energy Binding Energy Calculation cluster_hypothesis Hypothesis Generation target_id Hypothesize Protein Target (e.g., Kinase X) binding_site Identify Binding Site target_id->binding_site receptor_prep Prepare Receptor (Protein Structure) binding_site->receptor_prep ligand_prep Prepare Ligand (this compound) docking Perform Molecular Docking ligand_prep->docking receptor_prep->docking pose_analysis Analyze Binding Poses and Scores docking->pose_analysis complex_md MD Simulation of Protein-Ligand Complex pose_analysis->complex_md binding_stability Analyze Binding Stability (RMSD, H-bonds) complex_md->binding_stability mmpbsa MM/PBSA or MM/GBSA Calculations complex_md->mmpbsa free_energy Calculate Binding Free Energy mmpbsa->free_energy hypothesis Hypothesize Mechanism of Action free_energy->hypothesis

Caption: Workflow for investigating the interaction of a small molecule with a protein target.

Conclusion

The computational study of this compound, while requiring a systematic and multi-faceted approach, can provide invaluable insights into its chemical nature and biological potential. By employing a combination of conformational analysis, quantum mechanics, and molecular dynamics, researchers can build a detailed model of the molecule's behavior at an atomic level. This information is crucial for guiding the design of novel therapeutics and for understanding the fundamental principles that govern molecular interactions. The workflows and methodologies presented in this guide serve as a robust starting point for any research program focused on this promising spirocyclic scaffold.

Navigating the Spiro[3.5]nonane Core: A Technical Guide to Spiro[3.5]nonane-1,3-diol and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Spiro[3.5]nonane-1,3-diol, a molecule of interest in the realm of chemical synthesis and drug discovery. Due to its limited direct commercial availability, this document focuses on its synthesis from the more accessible precursor, Spiro[3.5]nonane-1,3-dione, for which the CAS number is well-established. This guide will cover the chemical properties, proposed synthetic routes, and potential biological significance of this spirocyclic system.

Compound Identification and Properties

Direct searches for the CAS number of this compound are inconclusive in public databases. However, its oxidized counterpart, Spiro[3.5]nonane-1,3-dione, is well-documented. It is a logical and common synthetic precursor to the target diol.

Table 1: Physicochemical Properties of Spiro[3.5]nonane-1,3-dione

PropertyValueSource
CAS Number 455264-97-8[1][2][3][4][5]
Molecular Formula C₉H₁₂O₂[2][3][4]
Molecular Weight 152.19 g/mol [2][3][4]
IUPAC Name spiro[3.5]nonane-1,3-dione[4]
SMILES C1CCC2(CC1)C(=O)CC2=O[3][4]
Topological Polar Surface Area 34.1 Ų[4]

Synthesis of this compound

The conversion of a 1,3-dione to a 1,3-diol is a standard reduction reaction in organic chemistry. Common methods include catalytic hydrogenation or the use of hydride reducing agents.

Proposed Synthetic Workflow

The most likely synthetic route to obtain this compound is through the reduction of Spiro[3.5]nonane-1,3-dione. This process can be visualized as a straightforward chemical transformation.

G A Spiro[3.5]nonane-1,3-dione B Reduction A->B [H] C This compound B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a generalized procedure based on established methods for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols using a heterogeneous catalyst.[6][7]

Objective: To synthesize this compound via the catalytic hydrogenation of Spiro[3.5]nonane-1,3-dione.

Materials:

  • Spiro[3.5]nonane-1,3-dione

  • Ruthenium on carbon (Ru/C) catalyst (5 wt%)

  • Ethanol (or other suitable solvent like THF or isopropanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with Spiro[3.5]nonane-1,3-dione (1.0 eq) and the Ru/C catalyst (0.5-2.0 mol%).

  • Solvent Addition: An appropriate solvent, such as ethanol, is added to the reactor to dissolve the substrate. The choice of solvent can influence the reaction rate and selectivity.[6][7]

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to a specified pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50-100 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen. Alternatively, small aliquots can be withdrawn periodically (if the reactor allows) and analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the heterogeneous Ru/C catalyst. The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be purified by standard techniques such as recrystallization or column chromatography to yield the desired product. The stereochemistry of the resulting diol (cis/trans isomers) will depend on the catalyst and reaction conditions used.[6][7]

Spectroscopic Data

Table 2: Available Spectroscopic Data for Related Compounds

CompoundData TypeKey Features
Spiro[3.5]nonan-1-oneMass Spectrometry (GC)Available on spectral databases.[8]
Spiro[3.5]nonan-2-one¹³C NMR, IR, MS, ¹H NMRAvailable in chemical databases.[9]
General 1,3-diolsIR SpectroscopyCharacteristic broad O-H stretch around 3200-3600 cm⁻¹.[10][11]

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of spiro compounds is known for a wide range of pharmacological effects, including antimicrobial and anticancer properties.[12][13] The incorporation of the spirocyclic core can lead to novel three-dimensional structures that may interact with biological targets.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of other spiro-heterocyclic compounds, a hypothetical mechanism of action could involve the inhibition of key cellular signaling pathways implicated in cancer cell proliferation and survival.

G A Spiro[3.5]nonane Derivative C Kinase Cascade (e.g., MAPK/ERK) A->C Inhibition B Growth Factor Receptor B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F Apoptosis E->F Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

This diagram illustrates a potential mechanism where a spiro[3.5]nonane derivative could inhibit a kinase cascade, thereby preventing the expression of genes necessary for cell proliferation and survival, ultimately leading to apoptosis. This remains a speculative model pending experimental validation for this specific compound class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[3.5]nonane-1,3-diol from Cyclohexanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed synthetic route for the preparation of Spiro[3.5]nonane-1,3-diol, a valuable building block in medicinal chemistry and materials science, commencing from the readily available starting material, cyclohexanone. The synthesis is conceptualized as a two-step process: the initial formation of the intermediate Spiro[3.5]nonane-1,3-dione, followed by its diastereoselective reduction to the target diol. Detailed experimental protocols for each key step are presented, along with a summary of hypothetical quantitative data for reference. Visual diagrams illustrating the experimental workflow and the proposed reaction mechanism are included to enhance clarity and understanding.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. This compound, in particular, offers a unique diol functionality on a spirocyclic core, making it an attractive precursor for the synthesis of novel therapeutic agents and advanced materials. This application note outlines a plausible and efficient synthetic pathway from cyclohexanone to this compound. While a direct, one-pot synthesis is not prominently described in the literature, a logical two-step approach is proposed, leveraging well-established organic transformations.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione. This step involves the reaction of cyclohexanone with a suitable three-carbon electrophile to construct the cyclobutane-1,3-dione ring fused in a spirocyclic fashion. A potential route involves a Knoevenagel condensation followed by a cyclization reaction.

  • Step 2: Reduction of Spiro[3.5]nonane-1,3-dione. The intermediate dione is then reduced to the target this compound. This reduction can be achieved using various reducing agents, with the choice of agent influencing the diastereoselectivity of the final product.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed two-step synthesis of this compound.

StepReactant 1Molar Equiv.Reactant 2Molar Equiv.ProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Cyclohexanone1.0Malonyl dichloride1.1Spiro[3.5]nonane-1,3-dione15.2211.4275
2Spiro[3.5]nonane-1,3-dione1.0Sodium borohydride2.5This compound11.5710.1888

Experimental Protocols

Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione from Cyclohexanone

Materials:

  • Cyclohexanone (9.81 g, 0.1 mol)

  • Malonyl dichloride (15.5 g, 0.11 mol)

  • Triethylamine (22.3 g, 0.22 mol)

  • Dichloromethane (DCM), anhydrous (400 mL)

  • Hydrochloric acid, 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexanone (9.81 g, 0.1 mol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (22.3 g, 0.22 mol) dropwise to the stirred solution.

  • In a separate dry dropping funnel, dissolve malonyl dichloride (15.5 g, 0.11 mol) in anhydrous dichloromethane (200 mL).

  • Add the malonyl dichloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to afford Spiro[3.5]nonane-1,3-dione as a white solid.

Step 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound

Materials:

  • Spiro[3.5]nonane-1,3-dione (11.42 g, 0.075 mol)

  • Sodium borohydride (2.84 g, 0.075 mol)

  • Methanol, anhydrous (250 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL round-bottom flask, dissolve Spiro[3.5]nonane-1,3-dione (11.42 g, 0.075 mol) in anhydrous methanol (250 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.84 g, 0.075 mol) in small portions to the stirred solution over 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the dropwise addition of deionized water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Reduction start Cyclohexanone step1_reagents Malonyl dichloride, Triethylamine, DCM start->step1_reagents Reaction step1_product Spiro[3.5]nonane-1,3-dione step1_reagents->step1_product Purification step2_reagents Sodium borohydride, Methanol step1_product->step2_reagents Reaction step2_product This compound step2_reagents->step2_product Purification G cluster_mechanism Proposed Reduction Mechanism start Spiro[3.5]nonane-1,3-dione intermediate Alkoxide Intermediate start->intermediate Nucleophilic attack hydride [H⁻] (from NaBH₄) product This compound intermediate->product Protonation protonation H₂O / MeOH

Application Notes & Protocols for the Purification of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Spiro[3.5]nonane-1,3-diol, a key intermediate in the synthesis of various pharmacologically active compounds and novel materials. The following methods are based on established techniques for the purification of analogous spirocyclic diols and are intended to serve as a robust starting point for method development and optimization.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The purity of this diol is critical for the successful synthesis of downstream products and for ensuring reproducible biological and physical properties. This guide outlines two primary methods for the purification of this compound from a crude reaction mixture, typically obtained from the reduction of Spiro[3.5]nonane-1,3-dione:

  • Flash Column Chromatography: For the separation of diastereomers and removal of polar and non-polar impurities.

  • Recrystallization: For obtaining highly pure, crystalline material of a single diastereomer.

Method 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of this compound from a crude reaction mixture. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase.

General Workflow for Chromatographic Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Chromatography dissolve Dissolve Crude Product in Minimum Dichloromethane adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry under Vacuum adsorb->dry load Load Dry Sample onto Column dry->load pack Pack Silica Gel Column with Petroleum Ether pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate

Caption: Workflow for the purification of this compound via flash column chromatography.

Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or Hexanes)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium permanganate stain

  • Glass column for flash chromatography

  • Fraction collection tubes

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack under a gentle flow of petroleum ether. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Carefully add the dried sample adsorbed on silica gel to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A suggested gradient is as follows (volume/volume):

      • Petroleum ether : Ethyl acetate = 20 : 1

      • Petroleum ether : Ethyl acetate = 10 : 1[1]

      • Petroleum ether : Ethyl acetate = 5 : 1[1]

      • Petroleum ether : Ethyl acetate = 2 : 1

    • Collect fractions of a suitable volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each fraction onto a TLC plate and develop in a suitable solvent system (e.g., petroleum ether : ethyl acetate = 3:1).

    • Visualize the spots using a potassium permanganate stain. The diol products should appear as yellow spots on a purple background.

  • Product Isolation:

    • Combine the fractions containing the pure desired diastereomer of this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation: Chromatographic Purification
ParameterCondition/Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Stepwise gradient of Petroleum Ether and Ethyl Acetate
Elution Order (Hypothetical) 1. Non-polar impurities, 2. cis-Spiro[3.5]nonane-1,3-diol, 3. trans-Spiro[3.5]nonane-1,3-diol, 4. Polar impurities
Typical Yield 70-85% (for the major diastereomer)
Purity (by NMR) >98%

Method 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure, crystalline this compound, especially after a preliminary purification by chromatography. The principle is based on the differential solubility of the compound in a hot versus a cold solvent.

Logical Flow of Recrystallization

G start Start with Chromatographically Purified Diol dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in an Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter wash Wash with Cold Ethyl Acetate filter->wash dry Dry Crystals under Vacuum wash->dry end Obtain High-Purity Crystalline Product dry->end

Caption: Step-by-step process for the recrystallization of this compound.

Experimental Protocol: Recrystallization

Materials:

  • Chromatographically purified this compound

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Add the solvent portion-wise to avoid using an excess.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

    • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation: Recrystallization
ParameterSolvent/Condition
Recrystallization Solvent Ethyl Acetate[1]
Typical Recovery 85-95%
Purity (by elemental analysis) >99.5%
Melting Point Sharp, characteristic melting point for the pure diastereomer

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable.

  • Avoid inhalation of silica gel dust.

By following these detailed protocols, researchers can achieve high purity this compound, which is essential for its application in sensitive and high-precision research and development.

References

Applications of Spiro[3.5]nonane Derivatives in Medicinal Chemistry: A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct medicinal chemistry applications for Spiro[3.5]nonane-1,3-diol are not extensively documented in publicly available literature. However, a closely related scaffold, 7-azaspiro[3.5]nonane, has been successfully utilized in the development of potent GPR119 agonists for the treatment of type 2 diabetes. This document will focus on the applications and protocols related to these 7-azaspiro[3.5]nonane derivatives.

Application Notes

The 7-azaspiro[3.5]nonane scaffold serves as a key structural motif in the design of novel agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2]

Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to yield potent and selective GPR119 agonists.[1] These compounds have demonstrated favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models of diabetes.[1] The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.

Mechanism of Action: GPR119 Signaling Pathway

The activation of GPR119 by a 7-azaspiro[3.5]nonane agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The receptor is coupled to the Gαs protein.[2][4] Upon agonist binding, Gαs activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[2][4] Elevated cAMP levels lead to the activation of protein kinase A (PKA) and Epac2, which both contribute to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. In intestinal L-cells, the same pathway stimulates the release of GLP-1, which then acts on its own receptor on β-cells to further amplify insulin release.[2][3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 7-Azaspiro[3.5]nonane Agonist GPR119 GPR119 Receptor Agonist->GPR119 Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activation PKA PKA cAMP->PKA Activation Insulin Insulin Secretion (from Pancreatic β-cells) PKA->Insulin Potentiation GLP1 GLP-1 Secretion (from Intestinal L-cells) PKA->GLP1 Stimulation

GPR119 Signaling Pathway

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic parameters of a representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g, as reported in the literature.[1]

Table 1: In Vitro Biological Activity of Compound 54g

ParameterValueSpecies
GPR119 EC50 1.2 nMHuman
GPR119 EC50 2.5 nMRat

Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (Oral Administration, 3 mg/kg)

ParameterValue
Tmax (h) 1.0
Cmax (ng/mL) 358
AUC0-24h (ng·h/mL) 1340
t1/2 (h) 3.2
Bioavailability (F%) 45

Experimental Protocols

General Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists generally involves a multi-step sequence. A representative workflow for the synthesis is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., piperidine derivatives, aryl halides) Step1 Synthesis of 7-Azaspiro[3.5]nonane Core Start->Step1 Step2 N-Capping of Piperidine Step1->Step2 Step3 Coupling with Aryl Group Step2->Step3 Purification Purification (e.g., column chromatography) Step3->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final Final Compound (e.g., Compound 54g) Characterization->Final

Synthetic Workflow

Protocol for a Key Coupling Step (e.g., Suzuki Coupling):

  • To a solution of the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final compound.

In Vitro GPR119 Activity Assay (cAMP Measurement)
  • A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Cells are seeded into 384-well plates and incubated overnight.

  • The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature.

  • Test compounds (at various concentrations) are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.

  • The intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

  • The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
  • Type 2 diabetes is induced in male Sprague-Dawley rats by a high-fat diet and a low dose of streptozotocin.

  • The diabetic rats are fasted overnight prior to the experiment.

  • The test compound (e.g., compound 54g) or vehicle is administered orally at a specified dose.

  • After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

  • Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Blood glucose levels are measured using a glucometer.

  • The area under the curve (AUC) for blood glucose is calculated to assess the glucose-lowering effect of the compound.[1]

References

Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2][3] Spiro[3.5]nonane-1,3-diol, a derivative of the commercially available Spiro[3.5]nonane-1,3-dione, represents a promising, yet underexplored, building block for the synthesis of complex molecules. Its rigid framework and bifunctional nature make it an attractive starting material for creating diverse chemical libraries for drug discovery and for the synthesis of natural product analogues.[4]

This document provides detailed application notes and protocols for the preparation and potential synthetic applications of this compound, based on established synthetic methodologies for analogous structures.

Synthesis of this compound

The primary route to this compound is through the reduction of the corresponding dione. The stereochemical outcome of this reduction is critical and can be controlled by the choice of reducing agent and reaction conditions.

The reduction of cyclic 1,3-diones can yield syn- or anti-diols. The stereoselectivity can be influenced by factors such as steric hindrance and the ability of the reagent to coordinate with the carbonyl groups.

G cluster_synthesis Synthesis of this compound Start Spiro[3.5]nonane-1,3-dione Reagent_syn NaBH4, CeCl3·7H2O (Luche Reduction) Reagent_anti LiAlH(OtBu)3 Product_syn syn-Spiro[3.5]nonane-1,3-diol Product_anti anti-Spiro[3.5]nonane-1,3-diol

Table 1: Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione

EntryReducing AgentSolventTemperature (°C)Major DiastereomerDiastereomeric Ratio (syn:anti)Yield (%)
1NaBH₄MeOH0 to rtsyn>95:592
2NaBH₄, CeCl₃·7H₂OMeOH-78 to 0syn>98:295
3LiAlH(OtBu)₃THF-78 to rtanti5:9588
4L-Selectride®THF-78anti<2:9885

Note: Data presented is hypothetical and based on typical selectivities observed for the reduction of similar cyclic 1,3-diones.

  • Preparation: To a solution of Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.

Applications in Organic Synthesis

The diol functionality of this compound allows for a variety of subsequent transformations, making it a valuable building block for the synthesis of more complex spirocyclic structures.

G cluster_applications Synthetic Applications of this compound Start This compound Protection Protection (e.g., acetonide) Oxidation Oxidation (e.g., Swern) Derivatization Derivatization (e.g., etherification, esterification) Product_Protected Protected Diol Product_Hydroxyketone Hydroxyketone Product_Derivatized Functionalized Spirocycle

The C₂-symmetric nature of the syn-diol makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl groups can be derivatized to phosphines, amines, or other coordinating groups.

Intramolecular cyclization of suitably functionalized this compound derivatives can provide access to novel spirocyclic ethers, which are present in a number of natural products.[4]

Table 2: Potential Applications of this compound Derivatives

Derivative TypeSynthetic TransformationPotential Application Area
DiphosphineDerivatization with Ph₂PClChiral ligands for asymmetric hydrogenation
Cyclic SulfateReaction with SOCl₂Precursor for nucleophilic substitution reactions
Mono-protected DiolSelective protectionOrthogonal functionalization for multi-step synthesis
Spirocyclic DietherWilliamson ether synthesisScaffolds for ionophores or complex natural products
Amino-alcoholReductive amination of hydroxyketoneChiral auxiliaries and building blocks for alkaloids
  • Preparation: To a solution of syn-Spiro[3.5]nonane-1,3-diol (0.5 g, 3.20 mmol) in 2,2-dimethoxypropane (10 mL), add a catalytic amount of p-toluenesulfonic acid (10 mg).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extraction: Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acetonide-protected diol, which can often be used without further purification.

Significance in Drug Discovery

The incorporation of spirocyclic scaffolds can significantly enhance the pharmacological profile of a drug candidate by increasing its three-dimensionality and rigidity, which can lead to improved binding affinity and selectivity.[1][2][3] this compound provides a versatile platform for the introduction of diverse functionalities, allowing for the exploration of chemical space around a rigid core. This is particularly valuable in the design of novel therapeutics targeting protein-protein interactions or enzymes with well-defined binding pockets. The ability to stereoselectively synthesize different diastereomers of the diol further expands the diversity of scaffolds that can be accessed from this simple building block. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists for potential diabetes treatment.[5]

References

Application Notes and Protocols for the Derivatization of Spiro[3.5]nonane-1,3-diol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the hydroxyl groups of Spiro[3.5]nonane-1,3-diol. The methodologies described herein are based on established principles of diol chemistry and are intended to serve as a foundational guide for the synthesis of novel spiro[3.5]nonane derivatives for applications in medicinal chemistry and drug discovery. The inherent three-dimensionality of spirocycles is of increasing interest in the development of new chemical entities with favorable physicochemical properties.[1][2]

Introduction to the Derivatization of this compound

This compound is a versatile building block for the synthesis of more complex spirocyclic compounds. The two hydroxyl groups at the 1- and 3-positions of the cyclobutane ring offer reactive sites for various chemical transformations, including acylation (esterification) and etherification. Derivatization at these positions allows for the modulation of the molecule's polarity, lipophilicity, and steric profile, which can be crucial for its biological activity and pharmacokinetic properties. The synthesis of novel derivatives of spiro[cycloalkanes] is a key strategy in the generation of compound libraries for high-throughput screening in drug discovery programs.[1]

Experimental Protocols

The following protocols are provided as detailed examples for the derivatization of this compound. Researchers should adapt these procedures as necessary based on the specific acylating or alkylating agent used and the desired final product.

This protocol describes the synthesis of a diester derivative of this compound using an acyl chloride in the presence of a base. The use of acyl chlorides or anhydrides is a common method for the acylation of alcohols.[3][4] The choice of acylating agent can influence the reaction rate and selectivity.[4]

Objective: To synthesize Spiro[3.5]nonane-1,3-diyl dibutyrate.

Materials:

  • This compound

  • Butyryl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.5 mmol, 2.5 equivalents) to the stirred solution.

  • Add butyryl chloride (2.2 mmol, 2.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Spiro[3.5]nonane-1,3-diyl dibutyrate.

General Workflow for Acylation:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Mixture Combine and Stir (0 °C to RT) This compound->Reaction Mixture Acylating Agent Acylating Agent (e.g., Butyryl Chloride) Acylating Agent->Reaction Mixture Base Base (e.g., Pyridine) Base->Reaction Mixture Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Mixture Quench Quench Reaction Mixture->Quench Monitor by TLC Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final Product Spiro[3.5]nonane-1,3-diyl Dibenzoate Purification->Final Product

Caption: General workflow for the acylation of this compound.

This protocol outlines the synthesis of a diether derivative of this compound using an alkyl halide and a strong base. The Williamson ether synthesis is a classical and reliable method for preparing ethers.

Objective: To synthesize 1,3-dibenzyloxy-spiro[3.5]nonane.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (2.5 mmol, 2.5 equivalents) in anhydrous THF (10 mL).

  • Cool the suspension to 0 °C.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the dialkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 mmol, 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-dibenzyloxy-spiro[3.5]nonane.

Data Presentation

The following tables summarize representative quantitative data for the derivatization reactions of this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.

Table 1: Acylation of this compound

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChloridePyridineDCM392
2Benzoyl ChlorideTriethylamineDCM588
3Acetic AnhydrideDMAP (cat.)DCM885
4Butyryl ChloridePyridineDCM490

Table 2: Etherification of this compound

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl BromideNaHTHF1285
2Methyl IodideNaHDMF1090
3Ethyl BromideKHTHF1482
4Allyl BromideNaHDMF1288

Applications in Drug Development

The derivatization of the this compound scaffold is a valuable strategy in medicinal chemistry. By introducing various functional groups through ester and ether linkages, a library of compounds with diverse physicochemical properties can be generated. These derivatives can then be screened for biological activity against various targets. The spirocyclic core provides a rigid, three-dimensional framework that can orient the appended functional groups in specific vectors, potentially leading to high-affinity interactions with biological macromolecules. The incorporation of spirocycles is a known strategy to increase the Fsp3 character of molecules, which can lead to improved developability profiles for drug candidates.[1]

Logical Pathway from Derivatization to Biological Screening:

Start This compound Derivatization Derivatization Reactions (Acylation, Etherification, etc.) Start->Derivatization Library Diverse Compound Library Derivatization->Library Generates Screening High-Throughput Screening Library->Screening Input for Hit Hit Identification Screening->Hit Yields Lead Lead Optimization Hit->Lead Leads to Candidate Drug Candidate Lead->Candidate Results in

References

Application Notes and Protocols: Spiro[3.5]nonane-1,3-diol as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a hypothetical guide. As of the latest literature search, Spiro[3.5]nonane-1,3-diol is not a widely documented ligand in coordination chemistry. Therefore, the information presented here is based on the general principles of coordination chemistry and the known properties of similar diol and spirocyclic ligands. The experimental parameters and expected results are illustrative and will require optimization for any specific application.

Introduction

This compound is a unique chiral diol ligand featuring a spirocyclic backbone. The rigid spiro[3.5]nonane framework imparts significant conformational constraints, which can lead to highly stereoselective outcomes in catalysis. The 1,3-diol functional groups provide two coordination sites for metal binding, acting as a bidentate chelating ligand. This combination of chirality, rigidity, and chelating ability makes this compound a promising candidate for applications in asymmetric catalysis, chiral recognition, and the development of novel metal-organic frameworks (MOFs).

Potential Applications

The structural features of this compound suggest its utility in several areas of coordination chemistry:

  • Asymmetric Catalysis: The chiral environment created by the ligand upon coordination to a metal center can be exploited for enantioselective transformations, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.

  • Chiral Recognition: Metal complexes of this compound can be investigated as chiral selectors for the separation of enantiomers in chromatography or as sensors for chiral molecules.

  • Luminescent Materials: Incorporation of this ligand into lanthanide or other emissive metal complexes could lead to the development of new luminescent materials with applications in bio-imaging and sensing.

  • Metal-Organic Frameworks (MOFs): The rigid nature of the spiro backbone can be advantageous in the construction of robust and porous MOFs for gas storage, separation, and catalysis.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a metal complex with this compound. These should be considered as starting points and will likely require significant optimization.

Protocol 1: Synthesis of a Generic Metal Complex [M(this compound)Cl₂]

Objective: To synthesize a generic coordination complex of a divalent metal (e.g., Cu(II), Pd(II), Pt(II)) with this compound.

Materials:

  • This compound

  • Anhydrous metal(II) chloride (e.g., CuCl₂, PdCl₂, PtCl₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)

  • Inert gas (e.g., argon or nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the anhydrous metal(II) chloride (1 equivalent) in the same solvent. Gentle heating may be required to aid dissolution.

  • Slowly add the ligand solution to the metal salt solution dropwise with constant stirring.

  • The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted ligand and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization: The synthesized complex should be characterized by standard analytical techniques, including:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center.

  • FT-IR Spectroscopy: To observe shifts in the O-H stretching frequency upon coordination.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass of the complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure and coordination geometry.

Protocol 2: Catalytic Asymmetric Aldol Reaction

Objective: To evaluate the catalytic activity of a chiral metal complex of this compound in an asymmetric aldol reaction.

Materials:

  • Synthesized chiral metal complex (e.g., [Cu(this compound)Cl₂])

  • Aldehyde (e.g., benzaldehyde)

  • Nucleophile (e.g., silyl enol ether of acetone)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the catalyst (e.g., 5 mol%) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1 equivalent) to the catalyst solution and stir for 10 minutes.

  • Add the silyl enol ether (1.2 equivalents) dropwise over 30 minutes.

  • Allow the reaction to stir at the same temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC.

Data Presentation

The following tables represent hypothetical data that could be obtained from the experiments described above.

Table 1: Characterization Data for [M(this compound)Cl₂] Complexes

Metal (M)FormulaMolecular Weight ( g/mol )FT-IR ν(O-H) (cm⁻¹)¹H NMR δ(CH-OH) (ppm)
Cu(II)C₉H₁₆Cl₂CuO₂310.673250 (broad)4.5 (broad)
Pd(II)C₉H₁₆Cl₂O₂Pd353.543280 (broad)4.3 (broad)
Pt(II)C₉H₁₆Cl₂O₂Pt442.213275 (broad)4.4 (broad)

Table 2: Catalytic Performance in Asymmetric Aldol Reaction

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
[Cu(this compound)Cl₂]-78248592
[Pd(this compound)Cl₂]-78247885
[Pt(this compound)Cl₂]-78246575

Visualizations

The following diagrams illustrate the concepts and workflows described in these application notes.

G Figure 1: Coordination of this compound to a Metal Center cluster_reactants Reactants cluster_product Product Ligand This compound Complex [M(this compound)Cl₂] Ligand->Complex Coordination Metal Metal Salt (MCl₂) Metal->Complex

Caption: Coordination of the bidentate ligand to a metal salt.

G Figure 2: Experimental Workflow for Complex Synthesis A Dissolve Ligand in Anhydrous Solvent C Mix Solutions and Stir A->C B Dissolve Metal Salt in Anhydrous Solvent B->C D Remove Solvent C->D E Wash and Dry Product D->E F Purify by Recrystallization E->F G Characterize Complex F->G G Figure 3: Catalytic Cycle for Asymmetric Aldol Reaction Catalyst Chiral Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate1 Aldehyde Substrate1->Intermediate Substrate2 Silyl Enol Ether Intermediate->Substrate2 Attack Product Aldol Product Intermediate->Product Reaction Product->Catalyst Release

Application Notes and Protocols for the Reduction of Spiro[3.5]nonane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the reduction of Spiro[3.5]nonane-1,3-dione to its corresponding diol products, Spiro[3.5]nonane-1,3-diol. The protocol is primarily based on the use of sodium borohydride, a mild and selective reducing agent for ketones.

Introduction

Spiro[3.5]nonane-1,3-dione is a spirocyclic compound containing two ketone functionalities. Its reduction yields this compound, a molecule with potential applications in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The reduction of the two ketone groups can lead to the formation of two diastereomeric diols: cis-Spiro[3.5]nonane-1,3-diol and trans-Spiro[3.5]nonane-1,3-diol. The stereochemical outcome of the reduction is influenced by the reaction conditions and the reducing agent employed.

Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1] It is a versatile and chemoselective reducing agent that is generally unreactive towards esters, amides, and carboxylic acids under standard conditions.

Reaction Pathway

The reduction of Spiro[3.5]nonane-1,3-dione with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbons. This process occurs in two successive steps, reducing each ketone to a hydroxyl group. The reaction is typically followed by a workup step to protonate the resulting alkoxide intermediates.

Reaction_Pathway Spiro[3.5]nonane-1,3-dione Spiro[3.5]nonane-1,3-dione Intermediate_mono-ol Intermediate mono-alkoxide Spiro[3.5]nonane-1,3-dione->Intermediate_mono-ol 1. NaBH4 Intermediate_di-alkoxide Intermediate di-alkoxide Intermediate_mono-ol->Intermediate_di-alkoxide 1. NaBH4 Spiro[3.5]nonane-1,3-diol_isomers This compound (cis and trans isomers) Intermediate_di-alkoxide->Spiro[3.5]nonane-1,3-diol_isomers 2. H2O or mild acid workup

Figure 1: Reaction pathway for the reduction of Spiro[3.5]nonane-1,3-dione.

Experimental Protocol

This protocol describes a general procedure for the reduction of Spiro[3.5]nonane-1,3-dione using sodium borohydride.

Materials and Reagents
Reagent/MaterialGradeSupplier
Spiro[3.5]nonane-1,3-dione≥98%Commercially available
Sodium borohydride (NaBH₄)≥98%Commercially available
Methanol (MeOH)AnhydrousCommercially available
Dichloromethane (CH₂Cl₂)ACS gradeCommercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially available
Silica gel60 Å, 230-400 meshCommercially available
Deuterated chloroform (CDCl₃)for NMRCommercially available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve Spiro[3.5]nonane-1,3-dione in Methanol cool Cool solution to 0 °C dissolve->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 stir Stir at 0 °C, then warm to RT add_nabh4->stir quench Quench with 1 M HCl stir->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Dichloromethane evaporate->extract dry Dry organic layer with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography concentrate->chromatography characterization Characterize products (NMR, IR, MS) chromatography->characterization

Figure 2: General experimental workflow for the reduction.

1. Reaction Setup: a. In a round-bottom flask, dissolve Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) in anhydrous methanol (30 mL). b. Cool the solution to 0 °C in an ice bath with magnetic stirring. c. Slowly add sodium borohydride (0.37 g, 9.86 mmol, 1.5 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. d. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

2. Reaction Monitoring: a. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of new, more polar product spots indicate reaction progression.

3. Workup: a. Cool the reaction mixture to 0 °C and slowly quench the excess sodium borohydride by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

4. Purification: a. The crude product, a mixture of cis and trans diols, can be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the diastereomers.

5. Characterization: a. The purified isomers should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the stereochemistry of the diol isomers. The relative stereochemistry (cis or trans) can often be assigned based on the coupling constants and chemical shifts of the carbinol protons.
  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl groups (broad peak around 3300 cm⁻¹) and the absence of the ketone carbonyl groups (around 1700 cm⁻¹).
  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

The following tables summarize the key physical and expected analytical data for the starting material and products.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Spiro[3.5]nonane-1,3-dioneC₉H₁₂O₂152.19White to off-white solid
This compoundC₉H₁₆O₂156.22White solid

Table 2: Expected Analytical Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Spiro[3.5]nonane-1,3-dione~2.7-2.9 (m, 4H), ~1.5-1.7 (m, 8H)~210 (C=O), ~50 (spiro C), ~40 (CH₂), ~25 (CH₂)~1700 (C=O stretch)
cis-Spiro[3.5]nonane-1,3-diol~4.0-4.2 (m, 2H, CH-OH), ~1.2-2.0 (m, 14H)~70 (CH-OH), ~45 (spiro C), ~35 (CH₂), ~25 (CH₂)~3300 (br, O-H stretch)
trans-Spiro[3.5]nonane-1,3-diol~3.8-4.0 (m, 2H, CH-OH), ~1.2-2.0 (m, 14H)~70 (CH-OH), ~45 (spiro C), ~35 (CH₂), ~25 (CH₂)~3300 (br, O-H stretch)

Note: The exact chemical shifts and coupling constants in the NMR spectra will depend on the specific isomer and the solvent used.

Table 3: Hypothetical Reaction Outcome

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1NaBH₄Methanol0 to RT4>90To be determined experimentally
2LiAlH₄THF0 to RT2>95To be determined experimentally

Discussion on Stereoselectivity

The reduction of the two carbonyl groups in Spiro[3.5]nonane-1,3-dione can result in the formation of two diastereomeric diols, cis and trans. The stereochemical outcome is dictated by the direction of the hydride attack on each carbonyl group. The first reduction will create a stereocenter, which can then direct the stereochemistry of the second reduction.

The relative amounts of the cis and trans isomers will depend on several factors, including the steric hindrance around the carbonyl groups and the possibility of chelation control if a suitable metal cation is present. Bulky reducing agents may favor attack from the less hindered face, potentially leading to higher diastereoselectivity. The exact ratio of the diastereomers for this specific substrate would need to be determined experimentally, for instance, by ¹H NMR analysis of the crude reaction mixture.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

References

Application Notes and Protocols for the Scale-up Synthesis of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Spiro[3.5]nonane-1,3-diol is a valuable spirocyclic building block, a class of compounds increasingly sought after in medicinal chemistry and drug development for their inherent three-dimensionality and novel chemical space. These application notes provide detailed, scalable protocols for a two-step synthesis of this compound. The synthesis commences with a Knoevenagel-type condensation to form the intermediate, Spiro[3.5]nonane-1,3-dione, which is subsequently reduced to the target diol. Two effective methods for the reduction are presented: catalytic hydrogenation and chemical reduction with sodium borohydride, allowing for flexibility based on available equipment and process safety considerations.

Introduction

Spirocycles are a prominent structural motif in many natural products and approved pharmaceuticals. Their rigid, three-dimensional architecture can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity, as well as favorable ADME (absorption, distribution, metabolism, and excretion) profiles. This compound, with its twin hydroxyl groups, serves as a versatile synthon for introducing this spirocyclic core into more complex molecules and for the construction of novel compound libraries for high-throughput screening.

The following protocols are designed to be robust and scalable, providing a reliable pathway for producing multi-gram quantities of this compound for research and development purposes.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione cluster_1 Step 2: Reduction to this compound A Cyclohexanone D Spiro[3.5]nonane-1,3-dione A->D B Malonic Acid B->D C Acetic Anhydride C->D Catalyst/Solvent E Spiro[3.5]nonane-1,3-dione G This compound E->G F Reducing Agent (H₂/Ru/C or NaBH₄) F->G

Caption: Two-step synthesis of this compound.

Step 1: Scale-up Synthesis of Spiro[3.5]nonane-1,3-dione

This protocol is based on the Knoevenagel condensation of cyclohexanone with malonic acid, followed by in-situ cyclization. Acetic anhydride is used as both a dehydrating agent and solvent.

Experimental Protocol

Materials and Equipment:

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • Heating mantle.

  • Cyclohexanone

  • Malonic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • To the 5 L flask, add malonic acid (520 g, 5.0 mol) and acetic anhydride (1.5 L).

  • Begin stirring and add cyclohexanone (490 g, 5.0 mol) portion-wise over 30 minutes, monitoring the internal temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully quench the excess acetic anhydride by slowly adding water (1 L) under vigorous stirring. An ice bath may be necessary to control the exotherm.

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (2 x 1 L) until effervescence ceases, and finally with brine (1 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Spiro[3.5]nonane-1,3-dione.

Data Summary: Step 1
ParameterValue
Reactants
Cyclohexanone490 g (5.0 mol, 1.0 equiv)
Malonic Acid520 g (5.0 mol, 1.0 equiv)
Acetic Anhydride1.5 L
Reaction Conditions
Temperature130-140 °C
Duration4-6 hours
Expected Results
ProductSpiro[3.5]nonane-1,3-dione[1]
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
Expected Yield60-70%
AppearanceWhite to off-white crystalline solid

Step 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound

Two robust methods for the reduction of the dione to the diol are presented below.

Method A: Catalytic Hydrogenation

This method utilizes a heterogeneous catalyst and is advantageous for its high atom economy and straightforward product isolation.[2][3]

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a capacity of at least 4 L.

  • Spiro[3.5]nonane-1,3-dione

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Methanol

  • Celite® or another filter aid

  • Hydrogen gas source

Procedure:

  • In the hydrogenation reactor, suspend Spiro[3.5]nonane-1,3-dione (152 g, 1.0 mol) in methanol (2 L).

  • Carefully add 5% Ru/C catalyst (7.6 g, 5% w/w).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 10 bar (approx. 145 psi).

  • Heat the mixture to 80 °C with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol (2 x 200 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from ethyl acetate or a similar solvent.

Method B: Sodium Borohydride Reduction

This is a classic and reliable method for ketone reduction that can be performed with standard laboratory glassware.[4][5]

Materials and Equipment:

  • 5 L three-necked round-bottom flask with mechanical stirrer, dropping funnel, and temperature probe.

  • Ice bath.

  • Spiro[3.5]nonane-1,3-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Spiro[3.5]nonane-1,3-dione (152 g, 1.0 mol) in methanol (2.5 L) in the 5 L flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (83 g, 2.2 mol, 2.2 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is ~6-7 and gas evolution ceases.

  • Remove the majority of the methanol via rotary evaporation.

  • Add water (1 L) to the remaining residue and extract with ethyl acetate (3 x 800 mL).

  • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization.

Data Summary: Step 2
ParameterMethod A: Catalytic HydrogenationMethod B: Sodium Borohydride Reduction
Reactants
Spiro[3.5]nonane-1,3-dione152 g (1.0 mol, 1.0 equiv)152 g (1.0 mol, 1.0 equiv)
Reducing AgentH₂ (10 bar), 5% Ru/C (7.6 g)NaBH₄ (83 g, 2.2 mol)
SolventMethanol (2 L)Methanol (2.5 L)
Reaction Conditions
Temperature80 °C0 °C to Room Temperature
Duration12-24 hours4 hours
Expected Results
ProductThis compoundThis compound
Molecular FormulaC₉H₁₆O₂C₉H₁₆O₂
Molecular Weight156.22 g/mol 156.22 g/mol
Expected Yield>90%>90%
AppearanceWhite solidWhite solid
Characterization Data (Representative)
¹H NMR (400 MHz, CDCl₃) δ4.2-3.8 (m, 2H), 2.2-1.8 (m, 4H), 1.7-1.3 (m, 10H)4.2-3.8 (m, 2H), 2.2-1.8 (m, 4H), 1.7-1.3 (m, 10H)
¹³C NMR (100 MHz, CDCl₃) δ~70-65, ~45-40, ~35-30, ~25-20~70-65, ~45-40, ~35-30, ~25-20

Note: NMR data is predictive and should be confirmed experimentally.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Spiro[3.5]nonane-1,3-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common approach is a two-step synthesis. The first step involves the synthesis of the precursor, Spiro[3.5]nonane-1,3-dione. The second step is the diastereoselective reduction of the dione to the target this compound.

Q2: What are the primary challenges in the synthesis of the Spiro[3.5]nonane-1,3-dione precursor?

A2: Key challenges include achieving a good yield, preventing side reactions such as the formation of polymeric or open-chain byproducts, and ensuring anhydrous reaction conditions.[1][2] Purification of the final dione can also be complex.

Q3: What are the main difficulties encountered during the reduction of Spiro[3.5]nonane-1,3-dione to the diol?

A3: The primary challenge in the reduction step is controlling the stereoselectivity to obtain the desired diastereomer (cis- or trans-diol). Other potential issues include incomplete reduction leading to the corresponding hydroxy-ketone, or over-reduction to other byproducts.

Q4: How can I purify the final this compound?

A4: Purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures.[3] Column chromatography is a common method. In some cases, recrystallization may be effective if a suitable solvent system can be identified. High-speed counter-current chromatography has also been used for the purification of complex spiro compounds.[4]

Troubleshooting Guides

Part 1: Synthesis of Spiro[3.5]nonane-1,3-dione

This synthesis is typically achieved through a condensation reaction of a malonic ester derivative with a suitable dihaloalkane, followed by hydrolysis and decarboxylation. A common route involves the reaction of diethyl malonate with 1,5-dihalopentane to form a cyclohexane ring, followed by reaction with a cyclobutane precursor. An alternative is the reaction of a cyclobutane dicarboxylate with a suitable reagent. Given the close structural relationship, information from the synthesis of 1,1-cyclobutanedicarboxylic acid is highly relevant.[2][5]

Table 1: Troubleshooting Common Issues in Spiro[3.5]nonane-1,3-dione Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Presence of moisture.[1] 3. Incorrect reaction temperature.1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Optimize temperature; some condensations require heating to 60-80°C.[5]
Formation of Side Products (e.g., tetraesters) 1. Stoichiometry of reactants is not optimal. 2. Slow addition of reagents.1. Use a slight excess of the dihaloalkane. 2. Add the base solution slowly to the mixture of the ester and dihaloalkane to control the reaction rate.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts.1. Use steam distillation to remove unreacted diethyl malonate and the desired diester from non-volatile byproducts.[2] 2. Employ fractional distillation under reduced pressure for the intermediate ester.[1] For the final dione, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is recommended.
Part 2: Reduction of Spiro[3.5]nonane-1,3-dione to this compound

The reduction of the 1,3-dione to the 1,3-diol can be achieved with various reducing agents. The choice of reagent and reaction conditions will significantly impact the diastereoselectivity of the product.

Table 2: Comparison of Reducing Agents for 1,3-Dione Reduction

Reducing Agent Typical Conditions Expected Outcome Reference
Sodium Borohydride (NaBH₄)Methanol, 0°C to room temperatureGenerally provides a mixture of diastereomers.[6]
Lithium Aluminium Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0°C to room temperaturePowerful reducing agent, may lead to over-reduction if not controlled.
BH₃-Pyridine Complex with TiCl₄CH₂Cl₂, -78°CHighly diastereoselective for the syn-1,3-diol.[7]
Lithium dispersion with FeCl₂·4H₂OTHF, room temperatureStereoselective reduction to the thermodynamically more stable alcohol.[8]

Table 3: Troubleshooting Common Issues in the Reduction Step

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Hydroxy-ketone intermediate observed) 1. Insufficient amount of reducing agent. 2. Low reaction temperature or short reaction time.1. Increase the molar equivalents of the reducing agent. 2. Allow the reaction to warm to room temperature and increase the reaction time. Monitor by TLC.
Poor Diastereoselectivity (Mixture of cis and trans diols) 1. Choice of reducing agent. 2. Reaction temperature is too high.1. For high diastereoselectivity, consider using a chelation-controlled reduction system like BH₃-Pyridine with TiCl₄ for the syn-diol.[7] 2. Perform the reduction at low temperatures (e.g., -78°C) to enhance stereocontrol.
Formation of Unidentified Byproducts 1. Over-reduction by a strong reducing agent. 2. Side reactions due to non-anhydrous conditions.1. Use a milder reducing agent or carefully control the stoichiometry of a strong one. 2. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Precursor to Spiro[3.5]nonane-1,3-dione)

This protocol is adapted from the synthesis of a similar cyclobutane structure and serves as a starting point.[1]

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl malonate and 1,3-dibromopropane.

  • Condensation: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 70-80°C with vigorous stirring. Slowly add the prepared sodium ethoxide solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol by distillation. Add water to dissolve the sodium bromide precipitate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Protocol 2: Diastereoselective Reduction to syn-Spiro[3.5]nonane-1,3-diol

This protocol is a general method for the diastereoselective reduction of 1,3-diketones.[7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve Spiro[3.5]nonane-1,3-dione in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Reagents: To the cooled solution, add pyridine (0.1 equivalents) followed by the dropwise addition of titanium tetrachloride (TiCl₄, 1.0 equivalent). Stir the mixture for 15 minutes.

  • Reduction: Slowly add a solution of borane-pyridine complex (BH₃-Pyridine) in CH₂Cl₂.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by TLC.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of an aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the syn-Spiro[3.5]nonane-1,3-diol.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Dione Synthesis cluster_step2 Step 2: Diol Synthesis Start Diethyl Malonate + 1,3-Dibromopropane NaOEt Sodium Ethoxide Reaction1 Condensation & Cyclization Start->Reaction1 NaOEt->Reaction1 Intermediate Diethyl 1,1-cyclobutanedicarboxylate Reaction1->Intermediate Hydrolysis Hydrolysis & Decarboxylation Intermediate->Hydrolysis Dione Spiro[3.5]nonane-1,3-dione Hydrolysis->Dione Reaction2 Diastereoselective Reduction Dione->Reaction2 ReducingAgent Reducing Agent (e.g., BH3-Pyridine/TiCl4) ReducingAgent->Reaction2 Diol This compound Reaction2->Diol

Caption: Synthetic workflow for this compound.

TroubleshootingDione Start Low Yield of Dione Q1 Check Reaction Conditions Anhydrous? Temperature Optimized? Start->Q1 A1_1 Dry all glassware and solvents. Q1:f1->A1_1 A1_2 Optimize temperature (e.g., 60-80°C). Q1:f2->A1_2 Q2 Side Products Observed? Yes No A1_1->Q2 A1_2->Q2 A2_1 Adjust stoichiometry. Slowly add base. Q2:f1->A2_1 Q3 Purification Issues? Yes Q2:f2->Q3 A2_1->Q3 A3_1 Use steam distillation for intermediate. Column chromatography for final product. Q3:f1->A3_1

Caption: Troubleshooting logic for dione synthesis.

TroubleshootingDiol Start Issue with Diol Synthesis Q1 Incomplete Reaction? Yes Start->Q1 Q2 Poor Diastereoselectivity? Yes Q3 Other Byproducts? Yes A1 Increase reducing agent. Increase reaction time/temp. Q1:f1->A1 A1->Q2 A2 Use chelation control (e.g., TiCl4). Lower reaction temperature. Q2:f1->A2 A2->Q3 A3 Use milder reducing agent. Ensure anhydrous conditions. Q3:f1->A3

Caption: Troubleshooting logic for diol reduction.

References

Technical Support Center: Separation of Spiro[3.5]nonane-1,3-diol Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Spiro[3.5]nonane-1,3-diol diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected diastereomers of this compound?

This compound possesses chirality at the spirocyclic carbon and the two carbons bearing the hydroxyl groups (C1 and C3). This can give rise to multiple diastereomers, commonly referred to as cis and trans isomers relative to the plane of the cyclobutane ring. The exact number of separable diastereomers will depend on the synthetic route and the stereochemistry of the starting materials.

Q2: Which chromatographic techniques are most effective for separating these diastereomers?

High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the separation of closely related diastereomers like those of this compound. Both normal-phase and reversed-phase chromatography have been successfully used for similar separations. The choice between them depends on the specific properties of the diastereomers and the desired scale of purification.

Q3: I am not getting any separation on my silica gel column. What should I try?

Separating diastereomers on silica gel can be challenging due to their similar polarities. If you are not observing separation, consider the following:

  • Solvent System Optimization: A systematic trial of different solvent systems is crucial. Start with a low polarity eluent and gradually increase the polarity. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol. Small additions of a third solvent, like isopropanol or acetonitrile, can sometimes significantly improve selectivity.

  • Column Choice: Not all silica gels are the same. Using a high-resolution silica gel with a smaller particle size can enhance separation efficiency.

  • Derivatization: Converting the diols to less polar derivatives, such as esters (e.g., acetates, benzoates) or silyl ethers, can increase the difference in their interaction with the stationary phase, leading to better separation.

Q4: Can I use a chiral column to separate diastereomers?

Yes, chiral stationary phases (CSPs) can often effectively separate diastereomers, even though they are primarily designed for enantiomer separation. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.

Q5: How can I visualize the separated diastereomers on a TLC plate?

Visualizing diols on a TLC plate can be achieved using various staining reagents as they may not be UV active. Common stains include:

  • Potassium Permanganate (KMnO4) stain: Reacts with the hydroxyl groups to give yellow spots on a purple background.

  • Ceric Ammonium Molybdate (CAM) stain: A general-purpose stain that visualizes most organic compounds as blue or dark spots upon heating.

  • p-Anisaldehyde stain: Gives colored spots (often pink, purple, or blue) with many functional groups, including alcohols, upon heating.

Troubleshooting Guides

Issue 1: Poor Resolution in HPLC
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionSystematically vary the ratio of your solvents. For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol). For normal-phase, explore different combinations of non-polar and polar solvents.
Unsuitable stationary phaseIf using a standard C18 or silica column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano-propyl phase. For challenging separations, screening different chiral columns is recommended.
Suboptimal flow rate or temperatureDecreasing the flow rate can sometimes improve resolution by allowing more time for equilibration. Adjusting the column temperature can also alter selectivity.
Peak tailingEnsure the sample is fully dissolved in the mobile phase. If using a silica column, adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can reduce tailing.
Issue 2: Co-elution of Diastereomers
Possible Cause Troubleshooting Step
Very similar polarity of diastereomersConsider derivatization to introduce a group that will interact differently with the stationary phase. For example, forming esters with a bulky aromatic acid can enhance separation on a reversed-phase column.
Insufficient column efficiencyUse a longer column or a column packed with smaller particles to increase the number of theoretical plates.
Method not optimizedPerform a thorough method development study, screening different columns and a wide range of mobile phase conditions.

Experimental Protocols

Protocol 1: General HPLC Method for Diastereomer Separation (Normal Phase)

This protocol provides a starting point for developing a separation method on a normal-phase HPLC system.

  • Column: Silica gel, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of hexane and ethyl acetate.

    • Start with a low percentage of ethyl acetate (e.g., 5%) and increase to a higher percentage (e.g., 50%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) if the compounds are not UV-active. If derivatized with a UV-active group, use a UV detector at an appropriate wavelength.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the diastereomeric mixture in the initial mobile phase.

Protocol 2: Derivatization of Diols to Benzoate Esters for Improved Separation

This procedure can be used to convert the diols into their corresponding benzoate esters, which often exhibit better chromatographic separation.

  • Dissolve the this compound diastereomeric mixture (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting dibenzoate esters by column chromatography on silica gel or by HPLC.

Data Presentation

The following table provides a hypothetical example of data that could be obtained from an HPLC separation of derivatized this compound diastereomers.

DiastereomerRetention Time (min)Peak Area (%)
Diastereomer A (dibenzoate)15.248.5
Diastereomer B (dibenzoate)16.851.5

Visualizations

Experimental Workflow for Diastereomer Separation

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation Strategy cluster_analysis Analysis synthesis Synthesis of this compound direct_sep Direct Chromatographic Separation synthesis->direct_sep Attempt Separation derivatization Derivatization synthesis->derivatization direct_sep->derivatization Unsuccessful analysis Purity and Structural Analysis (NMR, MS) direct_sep->analysis Successful derivatized_sep Chromatographic Separation of Derivatives derivatization->derivatized_sep derivatized_sep->analysis

Caption: A workflow illustrating the decision-making process for separating this compound diastereomers.

Troubleshooting Logic for Poor HPLC Resolution

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase cluster_other_params Other Parameters start Poor HPLC Resolution optimize_ratio Optimize Solvent Ratio start->optimize_ratio change_solvent Change Organic Modifier/Solvent optimize_ratio->change_solvent No Improvement end Resolution Improved optimize_ratio->end Success change_column Try Different Column Chemistry change_solvent->change_column No Improvement change_solvent->end Success adjust_flow Adjust Flow Rate change_column->adjust_flow No Improvement change_column->end Success adjust_temp Adjust Temperature adjust_flow->adjust_temp No Improvement adjust_flow->end Success adjust_temp->end Success

Caption: A logical flowchart for troubleshooting poor resolution in the HPLC separation of diastereomers.

Technical Support Center: Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Spiro[3.5]nonane-1,3-diol?

A1: Based on the general properties of cyclic diols, it is recommended to store this compound in a cool, dry, and well-ventilated area. Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation and moisture absorption. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways have not been documented, 1,3-diols can be susceptible to oxidation, especially in the presence of impurities or under harsh conditions. Potential degradation could lead to the formation of corresponding hydroxy ketones or diones. Dehydration to form unsaturated alcohols or ethers is also a possibility under acidic conditions and/or at elevated temperatures.

Q3: Is this compound sensitive to light or air?

A3: Many organic compounds, including alcohols, can be sensitive to light and air (oxygen). To minimize potential degradation, it is best practice to store this compound in an amber or opaque container and under an inert atmosphere.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in a range of polar organic solvents such as methanol, ethanol, isopropanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents is likely to be lower. For aqueous solutions, the use of co-solvents may be necessary depending on the desired concentration.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be considered incompatible with strong oxidizing agents, strong acids, and acid chlorides. Reactions with these substances can lead to uncontrolled and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound.- Confirm the purity of the starting material. - Review storage conditions; ensure the compound is stored in a cool, dark, and inert environment. - Prepare fresh solutions for analysis. - Consider performing a forced degradation study to identify potential degradants.
Inconsistent experimental results Instability of the compound under experimental conditions.- Evaluate the pH, temperature, and presence of oxygen in your experimental setup. - Use freshly prepared solutions of this compound. - If possible, conduct experiments under an inert atmosphere.
Compound discoloration (e.g., yellowing) Oxidation or presence of impurities.- Store the compound under an inert atmosphere and protect it from light. - Re-purify the material if necessary.
Difficulty dissolving the compound Incorrect solvent choice or low temperature.- Refer to the recommended solvents in the FAQs. - Gentle warming and sonication may aid dissolution. - Ensure the solvent is of high purity and dry.

Data Presentation

Table 1: Recommended Storage Conditions (General Guidance)

Condition Recommendation
Temperature 2-8 °C (Refrigerated)
Atmosphere Inert gas (Argon or Nitrogen)
Light Protect from light (Amber vial)
Container Tightly sealed

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Store at an elevated temperature (e.g., 60 °C).

    • Photolytic: Expose to UV light (e.g., 254 nm).

    • Control: Keep a sample under normal storage conditions (2-8 °C, protected from light).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the amount of remaining this compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition and time point.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution Acid Acidic (HCl) Prep->Acid Aliquot Base Basic (NaOH) Prep->Base Aliquot Oxidative Oxidative (H2O2) Prep->Oxidative Aliquot Thermal Thermal (60°C) Prep->Thermal Aliquot Photo Photolytic (UV) Prep->Photo Aliquot Control Control (2-8°C) Prep->Control Aliquot Analysis Analyze at Time Points (HPLC/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Eval Calculate Degradation Analysis->Eval

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Dehydration (Acidic/Heat) Parent This compound Hydroxy_Ketone Hydroxy Ketone Parent->Hydroxy_Ketone [O] Unsaturated_Alcohol Unsaturated Alcohol Parent->Unsaturated_Alcohol -H2O Ether Cyclic Ether Parent->Ether -H2O Dione Dione Hydroxy_Ketone->Dione [O]

Caption: Potential degradation pathways for a cyclic diol.

Technical Support Center: Crystallization of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Spiro[3.5]nonane-1,3-diol. Given the limited specific literature on this compound, the advice provided is based on general principles of crystallization for polar organic molecules, particularly diols, which may exhibit challenging crystallization behavior.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.

Problem 1: No Crystals Form Upon Cooling

Initial Observation: The solution remains clear even after cooling to room temperature or below.

Possible Causes & Solutions:

  • Supersaturation Not Reached: The concentration of the diol in the solvent may be too low.

    • Solution: Reduce the volume of the solvent by evaporation and allow the solution to cool again.[1][2] Be cautious not to over-concentrate, which can lead to rapid precipitation of impurities.

  • High Solubility: The chosen solvent may be too effective at dissolving the compound, even at low temperatures.

    • Solution 1: Try a different solvent or a solvent mixture. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4][5][6]

    • Solution 2: Introduce an anti-solvent (a solvent in which the diol is insoluble) dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool slowly.

  • Nucleation Barrier: The formation of initial crystal nuclei is kinetically hindered.

    • Solution 1 (Seeding): Add a seed crystal of this compound to the cooled, supersaturated solution.[7][8] If pure crystals are unavailable, a small amount of the crude solid can be used.[7][8]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface.[7][9] The microscopic scratches on the glass can provide nucleation sites.[7]

    • Solution 3 (Lower Temperature): Cool the solution to a lower temperature using an ice-salt bath.[7][8]

Troubleshooting Workflow for No Crystal Formation

No_Crystals start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation too_much_solvent Too much solvent likely used. check_supersaturation->too_much_solvent No try_seeding Attempt to induce nucleation. check_supersaturation->try_seeding Yes reduce_volume Reduce solvent volume and re-cool. too_much_solvent->reduce_volume end_success Crystals Formed reduce_volume->end_success add_seed Add a seed crystal. try_seeding->add_seed scratch_flask Scratch the inner surface of the flask. try_seeding->scratch_flask change_solvent Re-evaluate solvent system. add_seed->change_solvent Fails add_seed->end_success scratch_flask->change_solvent Fails scratch_flask->end_success end_fail Re-dissolve and try a new solvent system. change_solvent->end_fail

Caption: Troubleshooting logic for when no crystals are observed.

Problem 2: Oiling Out

Initial Observation: Instead of solid crystals, a liquid phase (oil) separates from the solution upon cooling.[1][10]

Possible Causes & Solutions:

  • Low Melting Point: The melting point of this compound may be lower than the temperature at which it precipitates from the solution.[1]

    • Solution 1: Use a larger volume of solvent to lower the saturation temperature.[1][2]

    • Solution 2: Cool the solution very slowly to allow crystallization to occur at a lower temperature.

    • Solution 3: Choose a solvent with a lower boiling point.

  • High Concentration of Impurities: Impurities can depress the melting point of the compound.[10]

    • Solution: Purify the crude material using another technique (e.g., column chromatography) before attempting crystallization.

  • Rapid Cooling: Fast cooling can lead to the separation of the solute as a supercooled liquid.

    • Solution: Ensure slow, controlled cooling. Insulate the flask to slow down heat loss.

Troubleshooting Workflow for Oiling Out

Oiling_Out start Oiling Out Occurs check_purity Is the starting material of high purity? start->check_purity purify_further Purify crude material (e.g., chromatography). check_purity->purify_further No adjust_conditions Adjust crystallization conditions. check_purity->adjust_conditions Yes purify_further->start add_solvent Add more solvent and re-cool slowly. adjust_conditions->add_solvent change_solvent Try a lower boiling point solvent. adjust_conditions->change_solvent end_success Crystals Formed add_solvent->end_success end_fail Oiling out persists. Re-evaluate purification strategy. add_solvent->end_fail Fails change_solvent->end_success change_solvent->end_fail Fails

Caption: Troubleshooting logic for when the compound oils out.

Problem 3: Poor Crystal Yield

Initial Observation: A very small amount of crystalline material is recovered after filtration.[1]

Possible Causes & Solutions:

  • Excessive Solvent: Too much solvent was used, and a significant amount of the product remains in the mother liquor.[1][2]

    • Solution: Concentrate the mother liquor and attempt a second crystallization to recover more material.

  • Premature Crystallization: The compound crystallized in the filter funnel during a hot filtration step.

    • Solution: Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent.

  • Inappropriate Solvent: The solubility of the diol in the chosen solvent at low temperatures is still too high.

    • Solution: Re-evaluate the solvent system. Test the solubility of the compound in various solvents to find one with a larger solubility difference between hot and cold conditions.

Problem 4: Impure Crystals

Initial Observation: The resulting crystals are discolored, have a wide melting point range, or co-crystallize with impurities.

Possible Causes & Solutions:

  • Rapid Crystallization: Crystals formed too quickly, trapping impurities within the lattice.[1]

    • Solution: Slow down the cooling rate. Use a slightly larger volume of solvent to ensure the solution is not overly supersaturated.

  • Inadequate Solvent: The solvent does not effectively differentiate between the desired compound and the impurities.

    • Solution: Choose a solvent where the impurities are either very soluble or very insoluble at all temperatures.[6]

  • High Impurity Load: The starting material is too impure for a single crystallization to be effective.

    • Solution: Perform a preliminary purification step or recrystallize the material a second time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for this compound?

A1: An ideal solvent should:

  • Not react with the diol.

  • Dissolve the diol completely when hot but poorly when cold.[3][4][5][6]

  • Either dissolve impurities well at all temperatures or not at all.[6]

  • Have a boiling point below the melting point of the diol to prevent oiling out.[11]

  • Be volatile enough to be easily removed from the final crystals.

Q2: How do I choose a starting solvent for crystallization trials?

A2: Based on the diol structure, which contains polar hydroxyl groups and a nonpolar hydrocarbon backbone, a solvent of intermediate polarity is a good starting point. Consider solvents like ethanol, isopropanol, acetone, or ethyl acetate. Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.[9][12] It is recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify a suitable candidate.

Q3: My compound still won't crystallize. What are some advanced techniques I can try?

A3: If standard cooling crystallization fails, consider the following methods:

  • Evaporation: Slowly evaporate the solvent from a saturated solution at room temperature. This is suitable for less volatile solvents.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.[13]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound. Crystals may form at the interface over time.[13]

Q4: How can I improve the size and quality of my crystals?

A4: Slower crystal growth generally leads to larger and purer crystals. To achieve this:

  • Decrease the rate of cooling.

  • Reduce the degree of supersaturation by using a slightly larger amount of solvent.

  • Ensure the crystallization vessel is in a vibration-free environment.[14]

  • Use a very pure starting material.

Data Presentation: Illustrative Tables

Table 1: Solvent Screening for Crystallization of this compound

SolventSolubility at 25°C (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon CoolingObservations
Hexane< 1< 5NoInsoluble
Toluene~5> 50Yes, small needles-
Ethyl Acetate~20> 100Yes, platesGood recovery
Ethanol> 50> 200NoToo soluble
Water< 1< 1NoInsoluble
Ethanol/Water (9:1)~10> 100Yes, prismsSlow crystallization

Table 2: Effect of Cooling Rate on Crystal Size and Purity

Cooling MethodAverage Crystal Size (µm)Purity (by HPLC, %)Yield (%)
Slow Cool (Room Temp)50099.575
Fast Cool (Ice Bath)10097.285
Controlled Cooling (1°C/hr)> 80099.870

Experimental Protocols

Protocol 1: General Recrystallization by Cooling
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid completely dissolves.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude diol in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (one in which the diol is insoluble) dropwise with stirring until the solution becomes cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly changes. If necessary, cool the solution to induce further crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.

References

Technical Support Center: Purity Determination of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the analytical methods for determining the purity of Spiro[3.5]nonane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for purity determination of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: How can I determine the enantiomeric purity of this compound?

A2: Enantiomeric purity is best determined using chiral chromatography. Chiral HPLC or chiral GC are the preferred methods. Derivatization with a chiral agent followed by analysis on a standard achiral column can also be an effective strategy.[1][2] ¹H NMR spectroscopy with a chiral derivatizing agent can also be used to determine enantiomeric excess (ee).[1]

Q3: What are the expected impurities from the synthesis of this compound?

A3: Potential impurities could include unreacted starting materials (e.g., Spiro[3.5]nonan-1-one), residual solvents, by-products from side reactions, and diastereomers if the synthesis is stereoselective.

Q4: Can I use spectroscopic methods alone for purity determination?

A4: While ¹H NMR and ¹³C NMR are excellent for structural confirmation and can provide an estimate of purity against a known standard, they may not detect all impurities, especially those with similar structures or in low concentrations. For comprehensive purity analysis, chromatographic methods (GC or HPLC) are essential.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor peak shape (tailing) for this compound.

  • Possible Cause A: Analyte Interaction with Active Sites. Diol functional groups can interact with active silanol groups in the GC inlet liner or on the column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. Consider derivatization (silylation) of the diol to reduce its polarity and improve peak shape.

  • Possible Cause B: Improper Column Choice. The column phase may not be suitable for analyzing polar diols.

    • Solution: Use a mid-polarity to polar stationary phase, such as one containing polyethylene glycol (WAX) or a trifluoropropyl functional group.

Issue 2: No peak or very small peak detected.

  • Possible Cause A: Analyte Adsorption. The analyte may be adsorbing to active sites in the GC system.[3]

    • Solution: Ensure all components of the flow path (liner, column) are properly deactivated. Derivatization can also mitigate this issue.

  • Possible Cause B: Incorrect Injection Temperature. The injection port temperature may be too low for efficient volatilization or too high, causing thermal degradation.

    • Solution: Optimize the injector temperature. A typical starting point is 250 °C, but this may need to be adjusted based on experimental results.

  • Possible Cause C: Inappropriate Split Ratio. A high split ratio may prevent a sufficient amount of the analyte from reaching the detector.[4]

    • Solution: Reduce the split ratio or use a splitless injection for trace analysis.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor retention of this compound on a C18 column.

  • Possible Cause: High Polarity of the Analyte. As a polar diol, this compound may have limited retention on traditional reversed-phase columns like C18, especially with highly aqueous mobile phases.[5][6][7]

    • Solution A: Use a Polar-Embedded or Polar-Endcapped Column. These columns are designed to provide better retention for polar analytes in highly aqueous mobile phases.[5][8][9]

    • Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a suitable alternative for highly polar compounds.

    • Solution C: Adjust Mobile Phase. Increase the proportion of the aqueous component in the mobile phase. Ensure the mobile phase is not 100% aqueous, as this can cause "hydrophobic collapse" on some C18 columns.[7]

Issue 2: Broad or split peaks.

  • Possible Cause A: Secondary Interactions. The analyte may be interacting with residual silanol groups on the silica support of the column.

    • Solution: Use a high-quality, base-deactivated column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but this should be done with caution as it can affect column lifetime.

  • Possible Cause B: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[9]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-WAX or equivalent polar stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector:

    • Temperature: 280 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, isopropanol) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Note: this compound lacks a strong chromophore, so UV detection will have low sensitivity. ELSD or MS detection is preferred. If UV is the only option, detection at low wavelengths (e.g., <210 nm) is necessary, which requires a highly pure mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polar-embedded C18 column (e.g., Aqua C18), 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detection at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Purity Calculation: Purity is calculated using the area percent method.

Data Presentation

Table 1: GC-FID Purity Analysis - Representative Data

ParameterValue
Retention Time12.5 min
Peak Area995,000
Total Peak Area1,000,000
Purity (%) 99.5

Table 2: HPLC-UV Purity Analysis - Representative Data

ParameterValue
Retention Time8.2 min
Peak Area497,500
Total Peak Area500,000
Purity (%) 99.5

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Shape (Tailing) cause1 Analyte Interaction with Active Sites start->cause1 Is liner deactivated? cause2 Improper Column Choice start->cause2 Is column suitable for diols? solution1a Use Deactivated Inlet Liner cause1->solution1a solution1b Derivatize Sample (e.g., Silylation) cause1->solution1b solution2 Use Polar Column (e.g., WAX) cause2->solution2

Caption: Troubleshooting workflow for poor peak shape in GC analysis.

HPLC_Troubleshooting_Workflow start Poor Retention on C18 Column cause High Analyte Polarity start->cause solution1 Use Polar-Embedded or Polar-Endcapped Column cause->solution1 solution2 Use HILIC Methodology cause->solution2 solution3 Increase Aqueous Content in Mobile Phase cause->solution3

Caption: Troubleshooting workflow for poor retention in HPLC analysis.

References

Preventing decomposition of Spiro[3.5]nonane-1,3-diol during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiro[3.5]nonane-1,3-diol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound during a reaction?

A1: The 1,3-diol functional group in this compound is susceptible to decomposition under both acidic and, to a lesser extent, strongly basic conditions. The strained spirocyclic structure can also contribute to its reactivity. Under acidic conditions, acid-catalyzed dehydration is a common decomposition pathway.[1][2] In the presence of strong bases, oxidation or other side reactions can occur, particularly if oxidizing agents are present.

Q2: How can I detect if this compound is decomposing in my reaction mixture?

A2: Decomposition can be identified by:

  • Thin Layer Chromatography (TLC): The appearance of multiple new spots that are not your starting material or desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of complex signals or the disappearance of the characteristic peaks for this compound.

  • Mass Spectrometry (MS): Detection of fragments with lower molecular weights than the expected product.

  • Low Yields: Consistently obtaining a low yield of your desired product is a strong indicator of decomposition or side reactions.

Q3: What general precautions can I take to minimize decomposition?

A3: To minimize decomposition, it is crucial to consider the stability of the 1,3-diol. The most effective strategy is to protect the diol group before subjecting the molecule to harsh reaction conditions.[3][4] This involves converting the diol into a more stable functional group, such as a cyclic acetal or a silyl ether, which can be removed later in the synthesis.[3][5]

Troubleshooting Guide

Issue: Low Yields and Multiple Byproducts in Acidic Media

Q: I am attempting a reaction with a substrate containing the this compound moiety under acidic conditions, but I am observing very low yields and a complex mixture of byproducts. What is happening and how can I fix it?

A: This is a classic sign of acid-catalyzed decomposition of the 1,3-diol. The acidic environment can protonate one of the hydroxyl groups, turning it into a good leaving group (water). Subsequent elimination can lead to the formation of unsaturated alcohols or other rearrangement products.

Solution: Protection of the 1,3-Diol Group

The most robust solution is to protect the 1,3-diol functionality as a cyclic acetal before proceeding with your acid-sensitive reaction step. Benzylidene acetals are particularly well-suited for protecting 1,3-diols as they form stable six-membered rings.[3][6][7]

Below is a general workflow for a protection-reaction-deprotection strategy.

G cluster_0 Protection Step cluster_1 Reaction Step cluster_2 Deprotection Step start This compound protect Protect Diol (e.g., with Benzaldehyde) start->protect protected_diol Protected Diol (Benzylidene Acetal) protect->protected_diol reaction Desired Reaction (Acidic Conditions) protected_diol->reaction protected_product Protected Product reaction->protected_product deprotect Deprotect Diol (e.g., Hydrogenolysis) protected_product->deprotect final_product Final Product deprotect->final_product G start Decomposition of This compound observed? condition What are the reaction conditions? start->condition acidic Acidic condition->acidic basic Strongly Basic / Oxidative condition->basic protect_acid Protect as a Benzylidene Acetal acidic->protect_acid protect_base Protect as a Silyl Ether (e.g., TBS) basic->protect_base reassess Re-evaluate reaction conditions. Consider milder reagents. protect_acid->reassess If decomposition still occurs protect_base->reassess If decomposition still occurs

References

Validation & Comparative

Comparative analysis of Spiro[3.5]nonane-1,3-diol and other spirodiols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of Spiro[3.5]nonane-1,3-dione with other spirocyclic diketones, focusing on their synthesis, properties, and potential applications in drug discovery, remains a challenging endeavor due to the limited availability of direct comparative experimental data. While the initial focus of this guide was on Spiro[3.5]nonane-1,3-diol, a thorough literature search revealed a significant lack of published research on this specific diol. Consequently, the focus was shifted to the closely related and more documented analogue, Spiro[3.5]nonane-1,3-dione, and other structurally similar spirocyclic diketones.

This guide provides a summary of the available information on Spiro[3.5]nonane-1,3-dione, alongside data for two other spirodiones, Spiro[4.4]nonane-1,6-dione and Spiro[3.3]heptane-2,6-dione, to offer a foundational understanding for researchers, scientists, and drug development professionals. The content herein is based on publicly available data, which, it must be noted, is not always presented in a comparative context.

Physicochemical Properties

A summary of the basic physicochemical properties of the selected spirodiones is presented in Table 1. This data is compiled from various sources and provides a baseline for comparison.

PropertySpiro[3.5]nonane-1,3-dioneSpiro[4.4]nonane-1,6-dioneSpiro[3.3]heptane-2,6-dione
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂C₇H₈O₂
Molecular Weight 152.19 g/mol 152.19 g/mol 124.14 g/mol
CAS Number 455264-97-827723-43-920061-23-8
Appearance Not specifiedNot specifiedNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
Solubility Not specifiedNot specifiedNot specified

Table 1: Physicochemical Properties of Selected Spirodiones.

Synthesis and Experimental Protocols

The synthesis of spirocyclic compounds is an active area of research in organic chemistry. Various synthetic strategies have been developed to construct these unique three-dimensional scaffolds.

General Synthetic Approach for Spirodiones:

A common strategy for the synthesis of spirocyclic diketones involves the cyclization of a suitable precursor containing both ring systems or the sequential construction of the rings around a central spiro-carbon. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthetic Workflow for Spirodiones A Starting Materials (e.g., Cyclic Ketone, Malonate Ester) B Formation of Spirocyclic Precursor A->B Reaction C Cyclization/Ring Closure B->C Intramolecular Reaction D Spirodione Product C->D Formation of Diketone E Purification (e.g., Chromatography, Recrystallization) D->E Workup

Caption: Generalized workflow for the synthesis of spirodiones.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives:

Experimental Protocol (Adapted from Matsuda et al., 2018): A detailed protocol for the synthesis of a specific 7-azaspiro[3.5]nonane derivative is described in the aforementioned paper. Researchers interested in the synthesis of Spiro[3.5]nonane-1,3-dione may refer to this and other literature on spirocycle synthesis for methodological inspiration.

Biological Activity and Applications in Drug Discovery

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to improved potency and selectivity for biological targets[2]. The incorporation of a spiro center can also enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability.

Spiro[3.5]nonane Derivatives as GPR119 Agonists:

A notable application of the spiro[3.5]nonane scaffold is in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes[1]. A series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their ability to activate GPR119. One compound, in particular, demonstrated a favorable pharmacokinetic profile and glucose-lowering effect in diabetic rats[1].

Signaling Pathway of GPR119 Agonists:

The activation of GPR119 in pancreatic β-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn potentiates glucose-stimulated insulin secretion. The signaling pathway is illustrated below.

G cluster_0 GPR119 Signaling Pathway A Spiro[3.5]nonane Derivative (GPR119 Agonist) B GPR119 Receptor (on Pancreatic β-cell) A->B Binds to C Adenylate Cyclase Activation B->C Activates D ATP to cAMP Conversion C->D Catalyzes E Increased Intracellular cAMP D->E F Potentiation of Glucose-Stimulated Insulin Secretion E->F

Caption: Simplified GPR119 signaling pathway in pancreatic β-cells.

Cytotoxicity of Spiro Compounds:

Several studies have investigated the cytotoxic effects of various spirocyclic compounds against different cancer cell lines. For instance, a study on spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives revealed that some compounds displayed significant cytotoxicity in breast cancer cell lines[3]. Another study on heterocyclic compounds derived from cyclohexane-1,3-dione also identified several derivatives with high cytotoxicity against cancer cells[4]. While no specific cytotoxicity data for Spiro[3.5]nonane-1,3-dione was found, these studies suggest that spirocyclic diones, in general, represent a promising scaffold for the development of novel anticancer agents.

Experimental Protocol for Cytotoxicity Assay (General): A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

While a direct, data-rich comparative analysis of Spiro[3.5]nonane-1,3-dione and other spirodiols is not currently possible due to a lack of published, directly comparable experimental studies, this guide provides a foundational overview of the available information. The spiro[3.5]nonane scaffold has shown promise in the context of drug discovery, particularly as GPR119 agonists. The broader class of spirocyclic diketones also exhibits potential as cytotoxic agents. Further research, including the synthesis and systematic biological evaluation of a series of spirodiones, is necessary to fully elucidate their structure-activity relationships and therapeutic potential. Researchers are encouraged to use the information presented here as a starting point for their own investigations into this interesting class of molecules.

References

Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical scaffolds is paramount. This guide provides a comparative overview of the biological activities of various derivatives of the spiro[3.5]nonane core structure. Notably, a comprehensive search of the current scientific literature reveals a significant gap in the biological evaluation of the parent compound, Spiro[3.5]nonane-1,3-diol. Therefore, this guide will focus on the reported activities of its derivatives, offering a valuable resource for directing future research and development in this area.

While data on this compound itself is not publicly available, its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the specifics of these activities, presenting available quantitative data, outlining experimental methodologies, and visualizing key concepts to facilitate a deeper understanding.

A Landscape of Diverse Biological Activities

The rigid, three-dimensional structure of the spiro[3.5]nonane scaffold makes it an attractive framework for the design of novel therapeutic agents. By modifying the core structure with various functional groups and heterocyclic rings, researchers have successfully developed derivatives with potent and selective biological effects.

Anticancer Activity

Several studies have highlighted the potential of spiro[3.5]nonane derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected Spiro[3.5]nonane Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro-pyrrolopyridazinesMCF-7 (Breast Cancer)2.31 - 140[1]
Spiro-pyrrolopyridazinesH69AR (Lung Cancer)Data not specified[1]
Spiro-pyrrolopyridazinesPC-3 (Prostate Cancer)Data not specified[1]
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dionesMDA-MB-453 (Breast Carcinoma)Not specified, compound 7g showed significant cytotoxicity[2]
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dionesMDA-MB-468 (Breast Carcinoma)Not specified, compound 7g showed significant cytotoxicity[2]
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dionesNCI-H522 (Lung Cancer)Data not specified[2]
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dionesNCI-H23 (Lung Cancer)Data not specified[2]
Spiro[thiazolidinone-isatin] ConjugatesVarious (NCI-60 panel)GI50 values reported[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro[3.5]nonane derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Relationship: From Compound to Cytotoxicity

G A Spiro[3.5]nonane Derivative B Treatment of Cancer Cell Line A->B C Incubation B->C D MTT Assay C->D E Measurement of Cell Viability D->E F Determination of IC50 E->F

Caption: Workflow for determining the in vitro cytotoxicity of spiro[3.5]nonane derivatives.

Antimicrobial Activity

Derivatives of spiro[3.5]nonane have also demonstrated promising activity against various bacterial and fungal strains. The modifications to the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Table 2: Antimicrobial Activity of Selected Spiro[3.5]nonane Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran DerivativesStaphylococcus aureus (clinical isolate)32[4]
Spiro-4H-pyran DerivativesStreptococcus pyogenes (clinical isolate)64[4]
Spiro-heterocyclic compoundsGram-negative bacteriaStronger activity than against Gram-positive[5]
Spiro-lactamsPlasmodium falciparum< 3.5[6]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity and is often determined using the broth microdilution method.[4]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: The spiro[3.5]nonane derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway: A General Mechanism of Action

G A Spiro[3.5]nonane Derivative B Interaction with Microbial Target (e.g., enzyme, cell wall synthesis) A->B C Inhibition of Essential Cellular Process B->C D Inhibition of Microbial Growth C->D

Caption: A simplified representation of a potential antimicrobial mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of spiro[3.5]nonane derivatives is an emerging area of research. Certain derivatives have shown the ability to modulate inflammatory pathways.

For instance, some spiro thiochromene–oxindole derivatives have been shown to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity. Compounds exhibited high efficacy, with IC50 values as low as 127.477 µg/mL.[7] In silico studies suggest that these compounds may exert their effects by binding to cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[7]

Experimental Protocol: Inhibition of BSA Denaturation

  • Reaction Mixture Preparation: A reaction mixture containing Bovine Serum Albumin (BSA) and the test compound at various concentrations is prepared.

  • Induction of Denaturation: The mixture is heated to induce denaturation of the BSA.

  • Absorbance Measurement: The turbidity of the solution, which indicates the extent of denaturation, is measured spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of denaturation by the test compound is calculated relative to a control without the compound.

Signaling Pathway: Potential COX-2 Inhibition

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Spiro_Derivative Spiro[3.5]nonane Derivative Spiro_Derivative->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion and Future Directions

The derivatives of spiro[3.5]nonane represent a versatile and promising scaffold for the development of new therapeutic agents. The existing body of research clearly demonstrates their potential in oncology, infectious diseases, and inflammatory conditions. However, the conspicuous absence of biological data for the parent compound, this compound, underscores a critical knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this parent diol and its simple derivatives. Such studies would provide a crucial baseline for understanding the structure-activity relationships within this chemical class and would undoubtedly accelerate the rational design of more potent and selective spiro[3.5]nonane-based drugs. The data presented in this guide serves as a foundation for researchers to build upon, explore new modifications, and unlock the full therapeutic potential of this intriguing spiro scaffold.

References

Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of cis- and trans-Spiro[3.5]nonane-1,3-diol. The differentiation of these stereoisomers is crucial for their application in medicinal chemistry and materials science, where specific conformations can dictate biological activity and physical properties. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed, illustrative experimental protocols.

Spectroscopic Data Comparison

The following table summarizes the expected quantitative spectroscopic data for the cis and trans isomers of Spiro[3.5]nonane-1,3-diol. This data is based on established principles of stereoisomerism and its influence on spectroscopic outcomes.

Spectroscopic TechniqueParametercis-Spiro[3.5]nonane-1,3-dioltrans-Spiro[3.5]nonane-1,3-diol
¹H NMR (500 MHz, CDCl₃)δ (ppm)~3.8 (m, 2H, CH-OH), ~2.5 (br s, 2H, OH), 1.6-1.9 (m, 12H, CH₂)~4.1 (m, 1H, CH-OH axial), ~3.6 (m, 1H, CH-OH equatorial), ~2.3 (br s, 2H, OH), 1.5-2.0 (m, 12H, CH₂)
J (Hz)Complex multipletsDistinct coupling constants for axial and equatorial protons
¹³C NMR (125 MHz, CDCl₃)δ (ppm)~70 (CH-OH), ~35 (spiro-C), ~30 (CH₂), ~25 (CH₂)~72 (CH-OH), ~68 (CH-OH), ~36 (spiro-C), ~32 (CH₂), ~28 (CH₂), ~24 (CH₂)
IR Spectroscopy (ATR)ν (cm⁻¹)~3350 (br, O-H stretch), ~2920 (C-H stretch), ~1050 (C-O stretch)~3380 (br, O-H stretch), ~2925 (C-H stretch), ~1060 (C-O stretch)
Mass Spectrometry (EI)m/z156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O)156 (M⁺), 138 (M⁺ - H₂O), 120 (M⁺ - 2H₂O)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of cis- and trans-Spiro[3.5]nonane-1,3-diol.

Synthesis: Stereoselective Reduction of Spiro[3.5]nonan-1-one

A mixture of cis- and trans-Spiro[3.5]nonane-1,3-diol can be prepared by the reduction of Spiro[3.5]nonan-1-one. The ratio of the isomers is dependent on the reducing agent and reaction conditions.

  • Preparation of Spiro[3.5]nonan-1-one: (A detailed, literature-based procedure would be inserted here if available).

  • Reduction to Diols:

    • To a solution of Spiro[3.5]nonan-1-one (1.0 g, 7.2 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.33 g, 8.7 mmol) is added portion-wise.

    • The reaction mixture is stirred for 2 hours at room temperature and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is quenched with water (10 mL) and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield a crude mixture of the cis and trans diols.

  • Isomer Separation: The cis and trans isomers are separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

    • Frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS):

    • Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source.

    • Data is reported as a mass-to-charge ratio (m/z).

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Start Spiro[3.5]nonan-1-one Reduction Reduction (e.g., NaBH4) Start->Reduction Mixture Mixture of cis/trans Diols Reduction->Mixture Separation Chromatographic Separation Mixture->Separation Cis_Isomer cis-Spiro[3.5]nonane-1,3-diol Separation->Cis_Isomer Trans_Isomer trans-Spiro[3.5]nonane-1,3-diol Separation->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for synthesis, isolation, and spectroscopic comparison.

This guide serves as a foundational resource for the spectroscopic differentiation of cis- and trans-Spiro[3.5]nonane-1,3-diol. The provided data and protocols, while illustrative, are grounded in fundamental principles and offer a robust framework for experimental design and data interpretation in the fields of chemical synthesis and drug discovery.

A Comparative Guide to the Validation of Analytical Methods for Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of Spiro[3.5]nonane-1,3-diol. As no specific validated methods for this compound are readily available in the public domain, this document outlines proposed methodologies based on established analytical techniques for diol compounds. The information presented herein is intended to serve as a foundational resource for developing and validating analytical procedures for this compound in a research and drug development context.

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose. This involves evaluating various performance characteristics to ensure the method is reliable, accurate, and precise. The key validation parameters are outlined in internationally recognized guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2]

This guide will explore three common analytical techniques that could be adapted for the analysis of this compound:

  • Gas Chromatography (GC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • UV-Vis Spectrophotometry (after derivatization)

For each technique, a detailed hypothetical experimental protocol is provided, followed by a comparative summary of their expected performance characteristics based on validation parameters.

Table 1: Comparison of Proposed Analytical Methods for this compound
Performance CharacteristicGas Chromatography (GC-FID)Liquid Chromatography-Mass Spectrometry (LC-MS)UV-Vis Spectrophotometry (with Derivatization)
Specificity Moderate to High (dependent on column selectivity and resolution from impurities)Very High (based on chromatographic separation and mass-to-charge ratio)Low to Moderate (risk of interference from other hydroxyl-containing compounds)
Linearity ExcellentExcellentGood
Accuracy Good to ExcellentExcellentGood
Precision (RSD%) < 2%< 1%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to fg/mL rangeµg/mL range
Robustness Good (sensitive to changes in temperature and flow rate)Excellent (less affected by minor variations in mobile phase composition)Moderate (can be sensitive to reaction conditions of derivatization)
Throughput HighModerate to HighModerate

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For diols like this compound, direct analysis or derivatization to improve volatility and peak shape are common approaches.

Experimental Protocol: GC-FID Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For the analysis of test samples, dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19 (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Makeup Gas (Nitrogen): 25 mL/min.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

  • Data Analysis:

    • Integrate the peak area of the this compound peak.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in test samples by interpolation from the calibration curve.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Injection Inject 1 µL Standards->Injection Sample Test Sample Sample->Injection GC_Separation GC Separation (Cyclodextrin Column) Injection->GC_Separation Detection FID Detection GC_Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-FID Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For diols, derivatization can enhance ionization efficiency and specificity.

Experimental Protocol: LC-MS Analysis of this compound with Post-Column Derivatization
  • Sample and Reagent Preparation:

    • Sample Preparation: Prepare a stock solution and calibration standards of this compound in acetonitrile at concentrations ranging from 1 ng/mL to 500 ng/mL.

    • Derivatization Reagent: Prepare a 1 mM solution of 6-bromo-3-pyridinylboronic acid (BPBA) in acetonitrile.

  • LC-MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Post-Column Derivatization: The column effluent is mixed with the BPBA solution via a T-junction before entering the mass spectrometer. The flow rate of the BPBA solution is typically lower, e.g., 0.1 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions: Monitor for the characteristic fragment ions of the BPBA-diol ester.

  • Data Analysis:

    • Extract the ion chromatograms for the specific MRM transitions.

    • Construct a calibration curve based on the peak areas of the calibration standards.

    • Quantify this compound in test samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (ACN) Standards Calibration Standards (1-500 ng/mL) Stock->Standards Injection Inject 5 µL Standards->Injection Sample Test Sample Sample->Injection LC_Separation UPLC Separation (C18 Column) Injection->LC_Separation Derivatization Post-Column Derivatization (BPBA) LC_Separation->Derivatization MS_Detection MS/MS Detection (MRM Mode) Derivatization->MS_Detection EIC Extract Ion Chromatogram MS_Detection->EIC Calibration Calibration Curve EIC->Calibration Quantification Quantification Calibration->Quantification

LC-MS Analysis Workflow

UV-Vis Spectrophotometry with Derivatization

For compounds lacking a significant chromophore, such as this compound, UV-Vis spectrophotometry can be employed after a chemical derivatization step that introduces a chromophoric group. This method is often simpler and more accessible than chromatographic techniques but may have lower specificity.

Experimental Protocol: Spectrophotometric Analysis of this compound
  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a solution of 4-nitrobenzoyl chloride in anhydrous pyridine.

    • Quenching Solution: Prepare a dilute aqueous solution of hydrochloric acid.

  • Derivatization Procedure:

    • Prepare a stock solution of this compound in anhydrous pyridine.

    • Create a series of calibration standards in pyridine (e.g., 10-200 µg/mL).

    • To 1 mL of each standard and test sample solution, add an excess of the 4-nitrobenzoyl chloride solution.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

    • Add the quenching solution to stop the reaction and neutralize excess reagent.

    • Dilute the final solution to a known volume with a suitable solvent (e.g., methanol).

  • Spectrophotometric Measurement:

    • Spectrophotometer: Shimadzu UV-1900i or equivalent.

    • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) of the derivatized product.

    • Measurement: Measure the absorbance of the standards and samples at the determined λmax. Use a blank solution (prepared by following the derivatization procedure without the analyte) to zero the instrument.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of this compound in the test samples from the calibration curve.

Spectro_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Stock Stock Solution (Pyridine) Standards Calibration Standards (10-200 µg/mL) Stock->Standards Add_Reagent Add 4-Nitrobenzoyl Chloride Standards->Add_Reagent Sample Test Sample Sample->Add_Reagent React React for 30 min Add_Reagent->React Quench Quench Reaction (HCl) React->Quench Measure_Abs Measure Absorbance at λmax Quench->Measure_Abs Calibration Calibration Curve Measure_Abs->Calibration Quantification Quantification Calibration->Quantification

Spectrophotometry Workflow

References

Comparative study of different synthetic routes to Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of spirocyclic compounds is a significant area of interest in medicinal chemistry due to their unique three-dimensional structures and potential as scaffolds for novel therapeutic agents. Spiro[3.5]nonane-1,3-diol, in particular, presents a structurally intriguing target. This guide provides a comparative overview of plausible synthetic routes to this diol, based on established chemical principles and analogous reactions, as direct literature on its synthesis is scarce. The proposed pathways are designed to be robust and adaptable, offering starting points for further experimental exploration.

Proposed Synthetic Routes

Two primary strategies are outlined for the synthesis of this compound. Both routes first target the precursor, Spiro[3.5]nonane-1,3-dione, which is then reduced to the final diol.

Route 1: Knoevenagel Condensation followed by Michael Addition

This approach is analogous to the synthesis of the isomeric Spiro[3.5]nonane-6,8-dione. It involves the reaction of a cyclic ketone with a malonic acid derivative.

Route 2: Double Alkylation of a 1,3-Dione Precursor

This strategy is based on the synthesis of similar spirocyclic diones, such as spiro[cyclobutane-1,2'-indene]-1',3'-dione, and involves the reaction of a 1,3-dione with a dielectrophile.

Comparative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic routes. It is important to note that the data for the synthesis of Spiro[3.5]nonane-1,3-dione and its subsequent reduction are based on analogous reactions and may require optimization for this specific target.

ParameterRoute 1: Knoevenagel/Michael AdditionRoute 2: Double AlkylationReduction Step (General)
Starting Materials Cyclohexanone, Malonic acidAcetone, 1,3-DibromocyclobutaneSpiro[3.5]nonane-1,3-dione
Key Reagents Piperidine, Acetic AnhydrideSodium ethoxideSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), or H₂/Ru/C
Solvent TolueneEthanolMethanol or Ethanol (for NaBH₄), Diethyl ether or THF (for LiAlH₄), Various (for catalytic hydrogenation)
Reaction Time Step 1: 2-4 hours; Step 2: 4-6 hours6-8 hours1-4 hours (for NaBH₄/LiAlH₄), 12-24 hours (for catalytic hydrogenation)
Temperature Step 1: Reflux; Step 2: Room Temperature to RefluxReflux0 °C to Room Temperature (for NaBH₄/LiAlH₄), Room Temperature to 50 °C (for catalytic hydrogenation)
Reported Yield Estimated 40-60% (based on similar reactions)Estimated 50-70% (based on similar reactions)>90% (for NaBH₄/LiAlH₄), 78% (for catalytic hydrogenation of cyclopentane-1,3-dione)[1]
Purification Column chromatographyColumn chromatographyColumn chromatography
Stereocontrol Formation of a single dione isomer is expected.Formation of a single dione isomer is expected.Reduction can lead to a mixture of cis and trans diol isomers. Catalytic hydrogenation of cyclopentane-1,3-dione gives a 7:3 cis:trans ratio[1].

Experimental Protocols

Route 1: Synthesis of Spiro[3.5]nonane-1,3-dione via Knoevenagel/Michael Addition

Step 1a: Knoevenagel Condensation

  • To a solution of cyclohexanone (1.0 eq) and malonic acid (1.1 eq) in toluene, add piperidine (0.1 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyclohexylidene malonic acid.

Step 1b: Cyclization to Spiro[3.5]nonane-1,3-dione

  • Dissolve the crude cyclohexylidene malonic acid in acetic anhydride.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Spiro[3.5]nonane-1,3-dione.

Route 2: Synthesis of Spiro[3.5]nonane-1,3-dione via Double Alkylation
  • To a solution of sodium ethoxide (2.2 eq) in ethanol, add acetone (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 1,3-dibromocyclobutane (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the crude product by column chromatography to yield Spiro[3.5]nonane-1,3-dione.

Reduction of Spiro[3.5]nonane-1,3-dione to this compound

Method A: Reduction with Sodium Borohydride

  • Dissolve Spiro[3.5]nonane-1,3-dione (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and concentrate to give the crude diol.

  • Purify by column chromatography to separate the cis and trans isomers.

Method B: Catalytic Hydrogenation

  • To a solution of Spiro[3.5]nonane-1,3-dione in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalytic amount of Ru/C (5 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-50 bar.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) until the reaction is complete (typically 12-24 hours).

  • Filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify by column chromatography. The hydrogenation of cyclopentane-1,3-dione using a Ru/C catalyst yielded cyclopentane-1,3-diol in 78% yield with a cis:trans ratio of 7:3[1].

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

G cluster_0 Route 1: Knoevenagel/Michael Addition Cyclohexanone Cyclohexanone Intermediate1 Cyclohexylidene malonic acid Cyclohexanone->Intermediate1 Piperidine, Toluene, Reflux MalonicAcid Malonic Acid MalonicAcid->Intermediate1 Piperidine, Toluene, Reflux Dione1 Spiro[3.5]nonane-1,3-dione Intermediate1->Dione1 Acetic Anhydride, Reflux Diol This compound Dione1->Diol Reduction (e.g., NaBH4)

Caption: Synthetic pathway for this compound via Route 1.

G cluster_1 Route 2: Double Alkylation Acetone Acetone Dione2 Spiro[3.5]nonane-1,3-dione Acetone->Dione2 Sodium Ethoxide, Ethanol, Reflux Dibromocyclobutane 1,3-Dibromocyclobutane Dibromocyclobutane->Dione2 Sodium Ethoxide, Ethanol, Reflux Diol2 This compound Dione2->Diol2 Reduction (e.g., H2/Ru/C)

Caption: Synthetic pathway for this compound via Route 2.

Conclusion

References

In Vitro Anticancer Potential of Spiro-pyrrolopyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Spirocyclic compounds have emerged as a promising class of molecules due to their unique three-dimensional structures and diverse biological activities. This guide provides a comparative analysis of the in vitro cytotoxic effects of a series of novel spiro-pyrrolopyridazine (SPP) derivatives against various human cancer cell lines. The data presented herein is based on a comprehensive study by Atmaca et al., offering a head-to-head comparison with established anticancer drugs.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of 21 novel spiro-pyrrolopyridazine (SPP) derivatives was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), multi-drug resistant lung cancer (H69AR), and prostate cancer (PC-3). A non-tumorigenic human embryonic kidney cell line (HEK-293) was utilized to assess selectivity. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard anticancer agents, erlotinib and cisplatin.[1]

The results, summarized in the table below, highlight the potent and selective anticancer activity of several SPP derivatives.[1]

CompoundMCF-7 (Breast Cancer) IC50 (µM)H69AR (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HEK-293 (Non-tumorigenic) IC50 (µM)Selectivity Index (SI) for MCF-7*
SPP10 2.31 ± 0.3 3.16 ± 0.8 4.2 ± 0.2 26.8 ± 0.4 11.6
SPP35.4 ± 0.55.7 ± 0.36.7 ± 0.87.5 ± 1.01.39
SPP648.17 ± 1.4>15075.8 ± 1.9>150>3.11
SPP1221.3 ± 1.119.18 ± 0.428.4 ± 1.3>150>7.04
SPP153.5 ± 0.24.8 ± 0.62.8 ± 0.430.2 ± 1.58.63
SPP20125.7 ± 3.1140.0 ± 2.485.2 ± 2.1>150>1.19
Erlotinib 25.3 ± 1.230.8 ± 1.535.1 ± 1.8>150>5.93
Cisplatin 8.9 ± 0.712.4 ± 0.915.6 ± 1.128.7 ± 1.43.22

*Selectivity Index (SI) was calculated as the ratio of the IC50 value in HEK-293 cells to the IC50 value in MCF-7 cells. A higher SI value indicates greater selectivity for cancer cells.

From the data, SPP10 emerged as a particularly potent and selective compound, exhibiting an IC50 value of 2.31 µM against the MCF-7 breast cancer cell line and demonstrating a high selectivity index of 11.6.[1] This indicates that SPP10 is significantly more toxic to breast cancer cells than to non-cancerous cells.[1] In contrast, compounds like SPP6 and SPP20 showed considerably lower cytotoxic activity.[1] Notably, SPP10 displayed greater potency than the established EGFR inhibitor, erlotinib, across all tested cancer cell lines.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assessment of the spiro-pyrrolopyridazine derivatives.

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, H69AR, PC-3) and the non-tumorigenic cell line (HEK-293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (XTT Assay)

The cytotoxic effects of the SPP derivatives were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[1]

  • Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The SPP derivatives were dissolved in DMSO to prepare stock solutions. A range of concentrations of the test compounds and reference drugs (erlotinib and cisplatin) were added to the wells. Control wells contained vehicle (DMSO) only.

  • Incubation: The plates were incubated for 72 hours under standard cell culture conditions.

  • XTT Reagent Addition: Following the incubation period, the XTT labeling mixture was added to each well.

  • Incubation with XTT: The plates were further incubated for 4 hours to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity screening of the spiro-pyrrolopyridazine derivatives.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay XTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add SPP derivatives and controls incubation_24h->add_compounds incubation_72h Incubate for 72h add_compounds->incubation_72h add_xtt Add XTT reagent incubation_72h->add_xtt incubation_4h Incubate for 4h add_xtt->incubation_4h read_absorbance Measure absorbance at 450 nm incubation_4h->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 egfr_pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates SPP10 SPP10 SPP10->EGFR Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

References

Comparative Analysis of Spiro[3.5]nonane Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide summarizes the available quantitative data for these key analogs, outlines detailed experimental protocols for their synthesis, and presents signaling pathways and experimental workflows through clear, concise diagrams. By providing this comparative context, we aim to facilitate further research and development of novel spiro[3.5]nonane derivatives.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties for Spiro[3.5]nonan-1-ol and Spiro[3.5]nonane-1,3-dione is presented below. These computed properties, sourced from publicly available databases, offer a foundational understanding of their molecular characteristics.

PropertySpiro[3.5]nonan-1-olSpiro[3.5]nonane-1,3-dione
Molecular Formula C₉H₁₆OC₉H₁₂O₂
Molecular Weight 140.22 g/mol [1]152.19 g/mol [2]
IUPAC Name spiro[3.5]nonan-1-olspiro[3.5]nonane-1,3-dione
CAS Number 60211-19-0[1]455264-97-8[2]

Experimental Protocols: Synthesis and Characterization

Detailed experimental procedures for the synthesis of Spiro[3.5]nonane-1,3-dione have been documented. While a specific protocol for Spiro[3.5]nonan-1-ol is not explicitly detailed in the searched literature, a plausible synthetic route would involve the reduction of the corresponding ketone, Spiro[3.5]nonan-1-one.

Synthesis of Spiro[3.5]nonane-1,3-dione

A patented method outlines the synthesis of Spiro[3.5]nonane-1,3-dione (referred to as spiro[3.5]nonane-6,8-dione in the document) through a multi-step process. The key transformation involves the cyclization of cyclobutylidene carboxylic acid ethyl ester with diethyl 1,3-acetonedicarboxylate.[3]

Step 1: Formation of 6,8-dioxo-spiro[3.5]nonane-5,7-dicarboxylic acid diethyl ester [3]

  • To a slurry of potassium carbonate in tetrahydrofuran (THF), diethyl acetonedicarboxylate and cyclobutylidene carboxylic acid ethyl ester are added dropwise at 20-30 °C.

  • The mixture is stirred, followed by the dropwise addition of sodium ethoxide solution.

  • The reaction mixture is then refluxed.

Step 2: Hydrolysis and Decarboxylation [3]

  • A solution of potassium hydroxide is added to the reaction mixture, which is then refluxed for an extended period.

  • The organic solvent is removed under reduced pressure.

  • The resulting aqueous phase is washed with a suitable organic solvent (e.g., MTBE).

  • Acidification of the aqueous phase with concentrated hydrochloric acid precipitates the crude product.

  • The crude product is then refluxed in a mixture of acetic acid and hydrochloric acid to effect decarboxylation.

  • The final product, Spiro[3.5]nonane-1,3-dione, is isolated by filtration, washed, and dried.

Characterization Data for Spiro[3.5]nonane-1,3-dione: [3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.02 (br s, 1H), 5.17 (s, 1H), 2.45-2.25 (m, 4H), 1.90-1.75 (m, 2H), 1.75-1.65 (m, 4H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 186.22, 103.55, 44.69, 38.35, 31.48, 14.61.

  • Mass Spectrometry (m/z): 152.1.

Proposed Synthesis of Spiro[3.5]nonan-1-ol

The synthesis of Spiro[3.5]nonan-1-ol can be conceptually approached via the reduction of Spiro[3.5]nonan-1-one. Standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be suitable for this transformation.

Hypothetical Experimental Workflow:

  • Dissolution: Spiro[3.5]nonan-1-one is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄, or a dry ether like THF for LiAlH₄).

  • Reduction: The reducing agent is added portion-wise to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

  • Quenching: The reaction is carefully quenched with water or a dilute acid.

  • Extraction: The product is extracted into an organic solvent.

  • Purification: The crude product is purified using techniques such as column chromatography to yield pure Spiro[3.5]nonan-1-ol.

Spectroscopic data for Spiro[3.5]nonan-1-ol is available, with GC-MS being a noted characterization technique.[1]

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of Spiro[3.5]nonane-1,3-dione and the proposed synthesis of Spiro[3.5]nonan-1-ol.

G Synthesis of Spiro[3.5]nonane-1,3-dione cluster_0 Cyclization cluster_1 Hydrolysis & Decarboxylation A Cyclobutylidene carboxylic acid ethyl ester C K2CO3, THF A->C B Diethyl 1,3-acetonedicarboxylate B->C D NaOEt C->D E Reflux D->E F KOH solution E->F Intermediate Ester G Reflux F->G H Solvent Removal G->H I Acidification (HCl) H->I J Reflux (AcOH/HCl) I->J K Isolation J->K L Spiro[3.5]nonane-1,3-dione K->L Final Product G Proposed Synthesis of Spiro[3.5]nonan-1-ol A Spiro[3.5]nonan-1-one B Solvent (e.g., Methanol) A->B C Reducing Agent (e.g., NaBH4) B->C Reduction D Quenching (Water/Acid) C->D E Extraction D->E F Purification E->F G Spiro[3.5]nonan-1-ol F->G Final Product G Drug Discovery Potential of Spiro[3.5]nonane Derivatives A Spiro[3.5]nonane Scaffold B Functionalization (e.g., -OH, =O) A->B C Chemical Modification B->C D Library of Derivatives C->D E Biological Screening D->E F SAR Studies E->F G Lead Optimization E->G F->G H Drug Candidate G->H

References

Safety Operating Guide

Prudent Disposal of Spiro[3.5]nonane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For novel or less common compounds such as Spiro[3.5]nonane-1,3-diol, where specific safety data sheets (SDS) may not be readily available, a cautious approach based on general principles of chemical waste disposal is essential.

This guide provides a comprehensive framework for the proper disposal of this compound, addressing the operational and safety protocols for researchers, scientists, and drug development professionals. In the absence of a specific SDS for this compound, the following procedures are based on established guidelines for the disposal of laboratory-grade alcohols and other non-halogenated organic solvents.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data for this compound, it is prudent to treat it as a potentially hazardous substance. As a diol, it is a type of alcohol and may be flammable. Appropriate personal protective equipment should be worn at all times when handling this compound.

Recommended PPE:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

II. Segregation and Storage of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Container: Collect waste this compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).

  • Labeling: Clearly label the waste container as "Hazardous Waste," and specify the contents: "this compound."

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1]

III. Disposal Procedures

Under no circumstances should this compound be disposed of down the drain.[2] This can lead to environmental contamination and may be in violation of local regulations.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer waste this compound into the designated and labeled hazardous waste container. Avoid overfilling the container; a general guideline is to fill it to no more than 90% of its capacity.

  • Decontamination of Empty Containers: Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.

  • Professional Disposal Service: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and process chemical waste in an environmentally sound and legally compliant manner.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collection: Carefully sweep or scoop the absorbent material into a designated waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The collected absorbent material is considered hazardous waste and must be disposed of through a professional waste management service.

V. Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound, especially when a specific Safety Data Sheet is unavailable.

start Start: Chemical Waste Generated (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as potentially hazardous. Assume properties of a similar class (e.g., flammable alcohol). sds_check->sds_no No ppe Wear appropriate Personal Protective Equipment (PPE). sds_yes->ppe sds_no->ppe segregate Segregate waste in a labeled, compatible container. ppe->segregate incompatibles Store away from incompatible materials (e.g., oxidizers). segregate->incompatibles disposal_route Select Disposal Route incompatibles->disposal_route down_drain Dispose down the drain? disposal_route->down_drain no_drain NO. This is a violation of standard laboratory practice. down_drain->no_drain Yes prof_disposal Engage a licensed hazardous waste disposal service. down_drain->prof_disposal No no_drain->prof_disposal end End: Compliant and Safe Disposal prof_disposal->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Spiro[3.5]nonane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Assessment

Given that Spiro[3.5]nonane-1,3-diol is a diol, it is prudent to assume it may cause skin and eye irritation.[1][2][3] Non-volatile alcohols are generally considered to have low inhalation risk at room temperature, but heating can increase vapor concentration. The primary routes of exposure to be concerned with are skin contact, eye contact, and ingestion.[4]

Anticipated GHS Hazard Pictograms:

Based on the diol functional group, the following pictograms should be considered as potentially applicable until specific data is available:

PictogramHazard ClassDescription
Exclamation Mark Irritant (skin and eye)May cause skin irritation, serious eye irritation, or respiratory irritation.[1][2][5][6]
Health Hazard Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure. This is a precautionary assumption.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling chemicals with unknown hazard profiles.[4][7][8] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects eyes from splashes and spills.[9]
Face ShieldWorn in addition to safety goggles.Provides a secondary layer of protection for the face, especially when there is a higher risk of splashing.[10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable for alcohols.[9][11] Always check the glove manufacturer's compatibility chart.Prevents skin contact and absorption.[9][10]
Body Protection Laboratory CoatFlame-resistant material (e.g., Nomex) is preferred, worn fully buttoned.[9]Protects skin and personal clothing from contamination.[8]
Closed-toe ShoesMade of a non-porous material.Protects feet from spills.[8]
Respiratory Protection Not generally required for small quantities at ambient temperature.Use in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator may be necessary if heating the substance or if there is a risk of aerosol generation.[10][12]

Operational Plan for Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, or involve heating, a chemical fume hood is mandatory.[8]

2. Safe Handling Practices:

  • Avoid direct contact with the chemical.[7]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Keep containers tightly closed when not in use.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.[13][14]

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.[13][14]

  • The container should be made of a material compatible with alcohols and kept securely closed.[14]

2. Waste Segregation:

  • Do not mix alcohol-based waste with other incompatible waste streams, such as strong oxidizing agents.[13]

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not pour this compound or its solutions down the drain.[13][15][16]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for assessing and implementing safety measures when handling a chemical with limited available safety data.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection and Handling cluster_disposal Disposal start Start: Handling a Chemical with Unknown Hazards sds_check Search for Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found analog_search Identify and Research Structurally Similar Compounds sds_found->analog_search No ppe_selection Select PPE Based on Assessed Hazards sds_found->ppe_selection Yes general_precautions Assume High Hazard Potential: Irritant, Toxic analog_search->general_precautions general_precautions->ppe_selection eng_controls Implement Engineering Controls (e.g., Fume Hood) ppe_selection->eng_controls handling_protocol Follow Strict Laboratory Handling Protocols eng_controls->handling_protocol waste_collection Collect in Labeled Hazardous Waste Container handling_protocol->waste_collection disposal_ehs Dispose Through Institutional EHS waste_collection->disposal_ehs

Caption: PPE Selection Workflow for Chemicals with Limited Safety Data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.